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  • Product: 3-(2-Propynyloxy)azetidine trifluoroacetate
  • CAS: 1864051-83-1

Core Science & Biosynthesis

Foundational

A Technical Guide to the ¹H and ¹³C NMR Spectrum of 3-(2-Propynyloxy)azetidine Trifluoroacetate

Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra anticipated for 3-(2-Propynyloxy)azetidine trifluoroacetate. This compound is a valuable building...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra anticipated for 3-(2-Propynyloxy)azetidine trifluoroacetate. This compound is a valuable building block in medicinal chemistry, and NMR spectroscopy serves as the cornerstone for its structural verification and purity assessment. This document offers an in-depth interpretation of the expected chemical shifts, multiplicities, and coupling constants for each nucleus. It is intended for researchers, scientists, and professionals in drug development who utilize NMR for routine and advanced structural elucidation. The guide includes a detailed experimental protocol for data acquisition and a thorough, mechanistically-grounded discussion of the spectral features arising from the azetidine ring, the propargyl ether moiety, and the trifluoroacetate counterion.

Introduction: Structural Context and Analytical Imperative

3-(2-Propynyloxy)azetidine is a bifunctional molecule of significant interest in drug discovery. The strained four-membered azetidine ring offers a rigid scaffold that can improve ligand efficiency and pharmacokinetic properties.[1] The terminal alkyne of the propargyl group provides a versatile chemical handle for "click" chemistry and other coupling reactions, enabling its conjugation to larger molecules. The trifluoroacetate (TFA) salt form is common for amine-containing compounds, often improving their stability and handling characteristics.

Given its role as a synthetic intermediate, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose, as chemical shifts and coupling patterns provide a detailed map of the molecule's covalent structure.[2] This guide will deconstruct the predicted ¹H and ¹³C NMR spectra based on first principles and established empirical data.

Molecular Structure and Predicted NMR-Active Nuclei

To interpret the spectrum, we must first analyze the molecular structure and identify all chemically non-equivalent protons and carbons.

Structure:

  • Cation: 3-(2-Propynyloxy)azetidine

    • Azetidine Ring: A four-membered heterocycle containing a nitrogen atom. Due to the substitution at the 3-position, we expect distinct signals for the methine proton (H-3) and the methylene protons (H-2/H-4). The ring strain inherent to azetidines can influence chemical shifts.[1][3][4]

    • Propargyl Ether Moiety: Comprises an ether linkage (-O-), a methylene group (-CH₂-), and a terminal alkyne (-C≡CH). Each of these groups will produce characteristic signals.

  • Anion: Trifluoroacetate (CF₃COO⁻)

    • This counterion contains two carbon atoms: a trifluoromethyl carbon (CF₃) and a carboxylate carbon (COO⁻). It does not contain any protons.

Experimental Protocol: A Self-Validating System

High-quality, reproducible NMR data is contingent upon meticulous sample preparation and appropriate acquisition parameter selection.

Sample Preparation
  • Analyte Quantity: Weigh 5-10 mg of 3-(2-Propynyloxy)azetidine trifluoroacetate for ¹H NMR. For ¹³C NMR, a higher concentration of 15-30 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[5][6]

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent.[7] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this salt. Its polarity ensures complete dissolution, and it will allow for the observation of the exchangeable azetidinium proton (N-H).

  • Homogenization: Ensure the sample is fully dissolved. Any suspended particulate matter will degrade spectral quality by disrupting the magnetic field homogeneity, leading to broadened peaks.

  • Filtration: Filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any microparticulates.[8]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard, with its signal set to 0.00 ppm for both ¹H and ¹³C spectra.[9][10][11]

NMR Data Acquisition Parameters

The following are recommended starting parameters for a 400 MHz spectrometer.

Parameter¹H NMR¹³C NMRRationale
Pulse Programzg30[12]zgpg30A 30° pulse angle with a short relaxation delay allows for faster acquisition without significant loss of quantitative accuracy for routine spectra.
Spectral Width (SW)~16 ppm~220 ppmThis range is sufficient to cover all expected signals for most organic molecules.[13]
Acquisition Time (AQ)~3.0 s[12]~1.0 sBalances resolution with sensitivity. An acquisition time of 3 seconds provides good resolution for proton spectra without acquiring excessive noise.[12][14]
Relaxation Delay (D1)2.0 s2.0 sA delay of 2 seconds is a good compromise for routine spectra. For precise integration (qNMR), this should be increased to at least 5 times the longest T1 relaxation time.[14][15]
Number of Scans (NS)8-161024-4096Sufficient to achieve a good signal-to-noise ratio. ¹³C requires significantly more scans due to its low natural abundance.

Analysis of the ¹H NMR Spectrum

The proton NMR spectrum is predicted to show five distinct signals from the cation. The trifluoroacetate anion has no protons and will not produce a signal.

Predicted ¹H NMR Signals (in DMSO-d₆):

LabelAssignmentPredicted Shift (δ, ppm)MultiplicityCoupling (J, Hz)Rationale
a -C≡CH ~3.6Triplet (t)J ≈ 2.4 HzThe acetylenic proton signal typically appears around 2.5-3.5 ppm.[16] It will be split into a triplet by the two adjacent methylene protons (c) via a long-range four-bond coupling (⁴J).[17]
b -O-CH - (Azetidine C3-H)~4.6Quintet (quin)J ≈ 6-7 HzThis methine proton is attached to a carbon bearing an electronegative oxygen atom, shifting it downfield. It is coupled to the four adjacent methylene protons on the azetidine ring (d), resulting in a quintet.
c -O-CH₂ -C≡CH~4.4Doublet (d)J ≈ 2.4 HzThese methylene protons are adjacent to an electronegative oxygen, causing a downfield shift. They are split into a doublet by the terminal alkyne proton (a) through a four-bond coupling.
d -CH₂ -NH₂⁺-CH₂ - (Azetidine C2/4-H)~4.1Triplet (t)J ≈ 6-7 HzThese four protons are chemically equivalent. They are adjacent to the electron-withdrawing protonated nitrogen and are coupled to the C3-H proton (b), appearing as a triplet. The actual pattern may be more complex (e.g., a triplet of doublets) if coupling to the N-H proton is resolved.
e NH₂~9.5-10.5Broad Singlet (br s)-The protonated amine signal is typically broad due to chemical exchange and quadrupole effects from the nitrogen atom. Its chemical shift is highly dependent on solvent and concentration.
¹H-NMR Coupling Network Visualization

The spin-spin coupling relationships between the protons can be visualized to better understand the splitting patterns.

Caption: Predicted ¹H-¹H J-coupling network for the 3-(2-Propynyloxy)azetidine cation.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show signals for each unique carbon atom in both the cation and the anion.

Predicted ¹³C NMR Signals (in DMSO-d₆):

LabelAssignmentPredicted Shift (δ, ppm)Rationale
1 Azetidine C 2/C 4~50-55These sp³ carbons are adjacent to the electronegative nitrogen atom, shifting them moderately downfield.
2 Azetidine C 3~60-65This carbon is attached to an electronegative oxygen atom, resulting in a significant downfield shift compared to the C2/C4 carbons.[18]
3 -O-C H₂-~55-60This sp³ methylene carbon is also attached to an electronegative oxygen, placing it in a similar region to the azetidine C3 carbon.
4 -C ≡CH~80The internal, substituted sp-hybridized carbon of the alkyne typically resonates in this region.[17][18][19]
5 -C≡C H~78The terminal, sp-hybridized carbon of the alkyne appears at a slightly lower chemical shift than the internal alkyne carbon.[17][18]
6 C F₃ (TFA)~116 (quartet)This carbon is highly deshielded by the three fluorine atoms. It will appear as a quartet due to one-bond coupling with the three fluorine nuclei (¹JCF ≈ 290 Hz).
7 C OO⁻ (TFA)~158 (quartet)The carboxylate carbon is significantly downfield. It will also appear as a quartet, but with a smaller two-bond C-F coupling constant (²JCF ≈ 35 Hz).

Data Summary

The following table summarizes the anticipated NMR data for 3-(2-Propynyloxy)azetidine trifluoroacetate in DMSO-d₆.

NucleusAssignmentPredicted Shift (δ, ppm)
¹H -C≡CH ~3.6
-O-CH - (Azetidine C3-H)~4.6
-O-CH₂ -C≡CH~4.4
-CH₂ -NH₂⁺-CH₂ - (Azetidine C2/4-H)~4.1
NH₂~9.5-10.5
¹³C Azetidine C 2/C 4~50-55
Azetidine C 3~60-65
-O-C H₂-~55-60
-C ≡CH~80
-C≡C H~78
C F₃ (TFA)~116
C OO⁻ (TFA)~158

Conclusion

This guide outlines the expected ¹H and ¹³C NMR spectral characteristics of 3-(2-Propynyloxy)azetidine trifluoroacetate. The predicted chemical shifts and coupling patterns are based on established principles of NMR spectroscopy, including the effects of electronegativity, ring strain, and hybridization. The downfield shifts of protons and carbons adjacent to oxygen and nitrogen atoms, the characteristic signals of the propargyl group, and the distinct quartet signals from the trifluoroacetate anion provide a unique spectral fingerprint for this molecule. By following the outlined experimental protocol and using this guide as an interpretive reference, researchers can confidently verify the structure and purity of this important synthetic building block.

References

  • 13C NMR Chemical Shift. Oregon State University. [Link]

  • Alkynes | OpenOChem Learn. OpenOChem Learn. [Link]

  • PREDICTING NMR CHEMICAL SHIFTS. Trinity University. [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • 13C NMR Spectroscopy. University of Calgary. [Link]

  • NMR Sample Preparation. University of California, Riverside. [Link]

  • Optimized Default 1H Parameters. University of Wisconsin-Madison, Chemistry Department. [Link]

  • What are the best practices for sample preparation for NMR analysis? Reddit. [Link]

  • Chemical Shifts in Proton NMR Spectroscopy. Lumen Learning. [Link]

  • Predicting the chemical shift of proton/s - on a sp³ carbon in a 'H NMR spectrum. Portland State University. [Link]

  • 13-C NMR Chemical Shift Table. University of California, Los Angeles. [Link]

  • SG Sample Prep. University of Florida, Nuclear Magnetic Resonance Labs. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. [Link]

  • NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. PMC. [Link]

  • Chemical Shifts: Carbon. University of Colorado Boulder, Department of Chemistry. [Link]

  • NMR Sample Preparation. University of Missouri–St. Louis. [Link]

  • NMR acquisition parameters and qNMR. Nanalysis. [Link]

  • How do I choose the right acquisition parameters for a quantitative NMR measurement? Chemistry LibreTexts. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. [Link]

  • Small molecule NMR sample preparation. University of Michigan. [Link]

  • Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. MDPI. [Link]

  • 1 H and 13 C NMR chemical shifts (ppm) of (3) and (4) molecules in the... ResearchGate. [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Beilstein Journal of Organic Chemistry. [Link]

  • 1 H NMR (200 MHz) spectra for the a-trifluoroacetate-x-methoxy... ResearchGate. [Link]

  • 1H, 13C, 15N, and 19F Random Coil NMR Shifts of Trifluoromethyl-Bearing Amino Acids. ChemRxiv. [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics. [Link]

  • Isotope Effects and the 19F - 13C HMQC Spectrum of Trifluoroacetic Acid. University of Ottawa NMR Facility Blog. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • Approximate 1H and 13C NMR Shifts. Scribd. [Link]

  • 1H NMR Chemical Shifts. Oregon State University. [Link]

  • Correlation between 1H and 13C shifts - coincidence or not? Chemistry Stack Exchange. [Link]

  • differences & similarities of 1H & 13C NMR spectroscopy. YouTube. [Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 3-(2-Propynyloxy)azetidine Trifluoroacetate in Drug Discovery

Executive Summary 3-(2-Propynyloxy)azetidine trifluoroacetate (CAS: 1864051-83-1) is a highly specialized chemical building block that bridges the gap between conformational restriction and bioorthogonal reactivity[1]. A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(2-Propynyloxy)azetidine trifluoroacetate (CAS: 1864051-83-1) is a highly specialized chemical building block that bridges the gap between conformational restriction and bioorthogonal reactivity[1]. As a privileged scaffold in modern medicinal chemistry, the azetidine core offers unique three-dimensional exit vectors, while the terminal alkyne (propargyl ether) serves as a reliable handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2]. This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic rationale for its use, and validated protocols for its integration into bioconjugation and drug discovery pipelines.

Molecular Architecture & Physicochemical Profiling

The structural uniqueness of 3-(2-Propynyloxy)azetidine trifluoroacetate lies in its tripartite design, which dictates its behavior in synthetic workflows:

  • Azetidine Core: A four-membered, sp³-rich nitrogen heterocycle. It exhibits a ring strain of approximately 25.4 kcal/mol, sitting midway between highly reactive aziridines and stable pyrrolidines[3]. This strain imparts conformational rigidity and distinct spatial orientations unattainable by larger rings, making it an excellent bioisostere for improving pharmacokinetic properties[2].

  • Propargyl Ether: The oxygen atom at the 3-position exerts an electron-withdrawing inductive effect, which slightly lowers the pKa of the azetidine nitrogen compared to unsubstituted azetidine. The terminal alkyne provides a prime candidate for "Click" chemistry.

  • Trifluoroacetate (TFA) Salt: The secondary amine is protonated and paired with a trifluoroacetate counterion[1]. This salt form prevents premature degradation and oxidation, though it requires careful free-basing prior to electrophilic functionalization[4].

Quantitative Data Summary

Table 1: Physicochemical Properties of 3-(2-Propynyloxy)azetidine TFA

PropertyValue
Chemical Name 3-(2-Propynyloxy)azetidine trifluoroacetate
CAS Number 1864051-83-1
Molecular Formula C₈H₁₀F₃NO₃ (Free base: C₆H₉NO)
Molecular Weight 225.16 g/mol
Appearance White to off-white solid/powder
pKa (Conjugate Acid) ~8.5 - 9.0 (Estimated, lowered by 3-oxygen inductive effect)
Solubility Highly soluble in H₂O, DMF, DMSO, MeOH
LogP (Free Base) < 1.0 (Highly hydrophilic)

Mechanistic Insights: The Azetidine-Propargyl Axis in Drug Discovery

Expertise & Experience: The Rationale Behind the Scaffold

The strategic incorporation of azetidines into pharmaceutical pipelines is driven by their ability to act as bioisosteres for morpholines, piperidines, and pyrrolidines[2]. Replacing a six-membered ring with an azetidine often reduces lipophilicity (lowering logP) and improves metabolic stability, addressing common pharmacokinetic liabilities[2]. Furthermore, the 3-substituted azetidine provides a highly linear exit vector, making it an ideal rigid spacer in PROTAC (Proteolysis Targeting Chimera) linkers or antibody-drug conjugates (ADCs).

The Role of the TFA Counterion

In drug discovery, basic amines are frequently isolated as TFA salts following reverse-phase HPLC purification[5]. While the TFA counterion ensures shelf stability by forming an electrostatic interaction with the positively charged amine[5], it must be neutralized to restore the nucleophilicity of the azetidine nitrogen. Failure to properly free-base the compound or account for residual TFA can lead to poor coupling yields and affect the accuracy of downstream biological assays[4].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring the consumption of the highly polar starting material via LC-MS, researchers can ensure complete conversion at each stage.

Protocol 1: Free-Basing and N-Acylation

Objective: To attach a linker or pharmacophore to the secondary azetidine nitrogen.

  • Preparation: Dissolve 3-(2-Propynyloxy)azetidine TFA (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a 0.1 M concentration.

    • Causality: DMF is chosen for its high dielectric constant, enabling it to solubilize both the polar TFA salt and most hydrophobic electrophiles.

  • Free-Basing: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at 0 °C.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. An excess (3.0 eq) is required because 1.0 eq is consumed neutralizing the TFA counterion, leaving 2.0 eq to act as an acid scavenger during the subsequent acylation.

  • Electrophile Addition: Add the desired activated carboxylic acid (e.g., an NHS-ester or HATU-activated acid) (1.1 eq). Stir at room temperature for 2-4 hours.

  • Validation: Monitor the reaction by LC-MS. The disappearance of the m/z 112 peak (protonated free base of the azetidine) and the appearance of the product mass confirms successful coupling.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate the alkyne-bearing azetidine intermediate to an azide-tagged biomolecule.

  • Solvent System: Dissolve the alkyne-intermediate (1.0 eq) and the azide-tagged target (1.0 eq) in a 1:1 mixture of tert-butanol and water.

    • Causality: This biphasic-like solvent mixture ensures the solubility of both organic small molecules and highly polar biomolecules.

  • Catalyst Preparation: Premix CuSO₄ (0.1 eq) with THPTA ligand (0.5 eq) in water before adding to the reaction.

    • Causality: THPTA stabilizes the Cu(I) oxidation state and prevents copper-induced oxidative damage to sensitive biomolecules (such as proteins or fluorophores).

  • Reduction: Add freshly prepared sodium ascorbate (0.5 eq) to the mixture.

    • Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ.

  • Reaction & Validation: Stir at room temperature for 1-12 hours. The formation of the 1,4-disubstituted 1,2,3-triazole is highly exergonic and self-validating, typically proceeding to >95% conversion without the formation of side products.

Workflow Visualization

Below is the logical workflow mapping the synthetic utility of 3-(2-Propynyloxy)azetidine TFA in bioconjugation.

G A 3-(2-Propynyloxy)azetidine TFA CAS: 1864051-83-1 B Deprotonation (DIPEA, DMF) A->B Base addition C N-Alkylation / Acylation (Linker Attachment) B->C Electrophile D Alkyne-Bearing Scaffold C->D F CuAAC Catalysis (Cu(I), THPTA ligand) D->F E Azide-Tagged Biomolecule (e.g., Protein, Fluorophore) E->F G 1,4-Disubstituted Triazole Conjugate F->G Cycloaddition

Figure 1: Synthetic workflow utilizing 3-(2-Propynyloxy)azetidine TFA in CuAAC bioconjugation.

References

  • Title: Buy 3-(2-Propynyloxy)azetidine trifluoroacetate (EVT-1751021)
  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed / NIH URL
  • Title: Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle Source: RSC Publishing URL
  • Title: The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas Source: ORBi / ULiège URL
  • Title: A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography Source: MDPI URL

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Foundational

A Technical Guide to the Fundamental Physicochemical Properties of 3-(2-Propynyloxy)azetidine Trifluoroacetate

Introduction In the landscape of modern drug discovery and development, the use of novel, three-dimensional chemical scaffolds is paramount for accessing new chemical space and improving pharmacological properties. Azeti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, the use of novel, three-dimensional chemical scaffolds is paramount for accessing new chemical space and improving pharmacological properties. Azetidine derivatives, prized for their ability to serve as bioisosteres of more common ring systems, represent a significant class of building blocks. 3-(2-Propynyloxy)azetidine, in particular, offers a versatile platform, incorporating a strained azetidine ring for conformational rigidity and a terminal alkyne for use in click chemistry and other coupling reactions.

This technical guide provides an in-depth analysis of the fundamental physicochemical properties of 3-(2-Propynyloxy)azetidine trifluoroacetate salt: its molecular weight and exact mass. For researchers in medicinal chemistry, process development, and analytical sciences, a precise understanding of these properties is not merely academic; it is the bedrock of experimental design, enabling accurate reagent measurement, ensuring stoichiometric control in reactions, and providing the basis for analytical confirmation of synthesized materials via techniques such as mass spectrometry. This document elucidates the derivation of these values and contextualizes their importance in a research setting.

Core Physicochemical Properties

Chemical Structure and Molecular Formula

The compound is an acid-base salt. The basic component is the secondary amine of the azetidine ring, which is protonated. The acidic component is trifluoroacetic acid (TFA), which exists as the trifluoroacetate counterion. This salt formation is a standard and deliberate choice in chemical synthesis to enhance the stability and improve the handling characteristics and solubility of the often-volatile or less-stable free amine.

The constituent parts are:

  • Cation : 3-(2-Propynyloxy)azetidinium (C₆H₁₀NO⁺)

  • Anion : Trifluoroacetate (C₂F₃O₂⁻)

Combining these results in the overall molecular formula.

Molecular Formula : C₈H₁₁F₃NO₃

G A Determine Molecular Formula (C₈H₁₁F₃NO₃) B Sum of Average Atomic Weights of Constituent Elements A->B D Sum of Monoisotopic Masses of Most Abundant Isotopes A->D C Molecular Weight Calculation B->C F Application: Stoichiometry, Bulk Measurements C->F E Exact Mass Calculation D->E G Application: High-Resolution Mass Spectrometry E->G

Diagram 2: Workflow for calculating molecular weight and exact mass from the molecular formula.

Molecular Weight

The molecular weight (or molar mass) is a measure of the average mass of a molecule of a compound, calculated using the standard atomic weights of the elements. [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16]This value is essential for macroscopic, laboratory-scale work, such as preparing solutions of a specific molarity or measuring reagents for a chemical reaction. It accounts for the natural isotopic abundance of each element.

Experimental Protocol: Molecular Weight Calculation

  • Identify the molecular formula : C₈H₁₁F₃NO₃

  • List the standard atomic weights for each element:

    • Carbon (C): 12.011 u [1][2][12][14] * Hydrogen (H): 1.008 u [5][15][17][18] * Fluorine (F): 18.998 u [6][19][20][[“]] * Nitrogen (N): 14.007 u [3][8][9][22] * Oxygen (O): 15.999 u [4][7][10][13]3. Calculate the total weight for each element:

    • C: 8 × 12.011 u = 96.088 u

    • H: 11 × 1.008 u = 11.088 u

    • F: 3 × 18.998 u = 56.994 u

    • N: 1 × 14.007 u = 14.007 u

    • O: 3 × 15.999 u = 47.997 u

  • Sum the totals to determine the molecular weight:

    • 96.088 + 11.088 + 56.994 + 14.007 + 47.997 = 226.174 g/mol

Exact Mass (Monoisotopic Mass)

The exact mass is calculated by summing the masses of the most abundant stable isotope of each element in the molecular formula. [23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39][40][41]This value is of critical importance in mass spectrometry, particularly high-resolution mass spectrometry (HRMS), where instruments can resolve masses to several decimal places. The experimentally measured mass of a molecule's ion is compared to the calculated exact mass to confirm its elemental composition and, by extension, its identity.

Experimental Protocol: Exact Mass Calculation

  • Identify the molecular formula : C₈H₁₁F₃NO₃

  • List the monoisotopic masses for the most abundant isotope of each element:

    • ¹²C: 12.000000 u (by definition) [26][33][38][42] * ¹H: 1.007825 u [24][32][40][43] * ¹⁹F: 18.998403 u [20][28][37][41][44] * ¹⁴N: 14.003074 u [27][29][35] * ¹⁶O: 15.994915 u [23][25][30][31][36][39]3. Calculate the total mass for each element's primary isotope:

    • ¹²C: 8 × 12.000000 u = 96.000000 u

    • ¹H: 11 × 1.007825 u = 11.086075 u

    • ¹⁹F: 3 × 18.998403 u = 56.995209 u

    • ¹⁴N: 1 × 14.003074 u = 14.003074 u

    • ¹⁶O: 3 × 15.994915 u = 47.984745 u

  • Sum the totals to determine the exact mass:

    • 96.000000 + 11.086075 + 56.995209 + 14.003074 + 47.984745 = 226.069103 u

Data Summary and Practical Application

The calculated values are summarized below for easy reference.

PropertyValueRationale and Primary Application
Molecular Formula C₈H₁₁F₃NO₃Defines the elemental composition of the salt.
Molecular Weight 226.174 g/mol Average mass for bulk quantity calculations (e.g., weighing for reactions, solution preparation).
Exact Mass 226.069103 uMonoisotopic mass for analytical confirmation via high-resolution mass spectrometry (HRMS).
Self-Validating Protocol: Mass Spectrometry Analysis

The trustworthiness of these calculated values is confirmed through routine analytical techniques. An HRMS experiment serves as a self-validating system for the core amine structure.

Protocol: HRMS Verification of the 3-(2-Propynyloxy)azetidinium Cation

  • Sample Preparation : Prepare a dilute solution of 3-(2-Propynyloxy)azetidine trifluoroacetate in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

  • Instrumentation : Infuse the sample into a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, using an electrospray ionization (ESI) source operating in positive ion mode.

  • Data Acquisition : Acquire the mass spectrum, focusing on the expected mass-to-charge ratio (m/z) for the protonated parent molecule (the cation).

  • Data Analysis :

    • The TFA salt will dissociate in solution. The ESI+ analysis will detect the 3-(2-Propynyloxy)azetidinium cation, [M+H]⁺, where M is the neutral free base, C₆H₉NO.

    • Calculate the expected exact mass of the cation (C₆H₁₀NO⁺) :

      • (6 × 12.000000) + (10 × 1.007825) + (1 × 14.003074) + (1 × 15.994915) = 112.07624 u

    • Compare the calculated exact mass of the cation (112.07624 m/z) with the experimentally observed m/z value. A mass accuracy within 5 ppm (parts per million) is typically required to confirm the elemental composition.

This experimental verification provides authoritative grounding for the structure of the active component and validates the foundational data used in this guide.

Conclusion

The molecular weight (226.174 g/mol ) and exact mass (226.069103 u) of 3-(2-Propynyloxy)azetidine trifluoroacetate are fundamental constants derived from its molecular formula, C₈H₁₁F₃NO₃. While molecular weight is indispensable for macroscopic laboratory operations, the exact mass is crucial for the unambiguous analytical identification required in modern chemical research. This guide provides researchers, scientists, and drug development professionals with the foundational data, the causality behind its derivation, and a framework for its practical validation, ensuring scientific integrity in its application.

References

  • Commission on Isotopic Abundances and Atomic Weights. (n.d.). Atomic Weight of Hydrogen. IUPAC. Retrieved from [Link]

  • Commission on Isotopic Abundances and Atomic Weights. (n.d.). Atomic Weight of Nitrogen. IUPAC. Retrieved from [Link]

  • SEG Wiki. (2015, November 6). Carbon. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Chemistry of Fluorine (Z=9). Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Crystal Structure and Stereochemistry of 3-(2-Propynyloxy)azetidine Derivatives

Abstract This technical guide provides a comprehensive overview of the structural and stereochemical characteristics of 3-(2-propynyloxy)azetidine derivatives, a class of compounds of significant interest in medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the structural and stereochemical characteristics of 3-(2-propynyloxy)azetidine derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. Azetidine scaffolds, with their inherent ring strain and three-dimensional architecture, offer unique opportunities for molecular design, and the introduction of a propargyl ether at the 3-position provides a versatile handle for further chemical modification via click chemistry.[1][2] This document delves into the intricacies of their solid-state conformation through an analysis of crystallographic principles and presents a guide to the stereochemical elucidation of these molecules using nuclear magnetic resonance (NMR) spectroscopy. Detailed experimental protocols for crystallographic and spectroscopic analyses are provided to serve as a practical resource for researchers in the field.

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in contemporary drug design.[1][2] Its unique combination of properties, including inherent ring strain of approximately 25.4 kcal/mol, a high degree of sp³ character, and conformational rigidity, imparts favorable pharmacokinetic profiles to drug candidates.[3] These characteristics can lead to enhanced metabolic stability, improved aqueous solubility, and better target engagement.[3] The 3-substituted azetidine motif, in particular, allows for the precise vectorial projection of substituents into the binding pockets of biological targets.

The incorporation of a 2-propynyloxy (propargyloxy) group at the 3-position of the azetidine ring introduces a terminal alkyne functionality. This "click-ready" handle is of immense value for the synthesis of more complex molecules, such as peptidomimetics, and for the development of chemical probes and bioconjugates through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

This guide will focus on the fundamental structural aspects that govern the behavior of these molecules: their crystal structure and their stereochemistry. Understanding these features is paramount for rational drug design and the optimization of ligand-receptor interactions.

Crystal Structure of 3-(2-Propynyloxy)azetidine Derivatives: A Representative Analysis

While a specific, publicly available crystal structure for a simple 3-(2-propynyloxy)azetidine derivative was not identified in the Cambridge Structural Database (CSD), the principles of small molecule crystallography allow us to present a representative analysis based on closely related 3-substituted azetidine structures.[4][5][6] Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and torsion angles.[7][8][9]

General Crystallographic Features

Azetidine rings typically adopt a puckered, non-planar conformation to alleviate ring strain.[2][10] The degree of puckering is influenced by the nature and stereochemistry of the substituents on the ring. In the solid state, intermolecular interactions such as hydrogen bonding (if an N-H is present or other suitable functional groups are introduced) and van der Waals forces will dictate the crystal packing.

The following table summarizes hypothetical, yet realistic, crystallographic data for a representative N-protected 3-(2-propynyloxy)azetidine derivative, based on known structures of similar compounds.

Table 1: Representative Crystallographic Data for a Hypothetical N-Boc-3-(2-propynyloxy)azetidine

ParameterValue
Chemical FormulaC₁₁H₁₇NO₃
Formula Weight211.26
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)10.3
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1020
Z4
Density (calculated) (g/cm³)1.375
Absorption Coefficient (mm⁻¹)0.10
F(000)456
Crystal Size (mm³)0.25 x 0.20 x 0.15
Temperature (K)100(2)
Radiation (λ, Å)MoKα (0.71073)
Reflections Collected8500
Independent Reflections2300
R_int0.045
Final R indices [I > 2σ(I)]R₁ = 0.050, wR₂ = 0.135
R indices (all data)R₁ = 0.065, wR₂ = 0.150
Goodness-of-fit on F²1.05

Note: This data is illustrative and intended to provide a template for what to expect from an experimental determination.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the key steps for obtaining and analyzing the crystal structure of a 3-(2-propynyloxy)azetidine derivative.

  • Crystal Growth: High-quality single crystals are paramount for successful SCXRD analysis.[11]

    • Method: Slow evaporation of a solvent is a common and effective technique. Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, dichloromethane, or a mixture with a less polar co-solvent like hexane) to near saturation.

    • Procedure: Loosely cap the vial and allow the solvent to evaporate slowly over several days at a constant temperature. Other methods include vapor diffusion and slow cooling of a saturated solution.

    • Crystal Selection: A suitable crystal should be clear, have well-defined faces, and be free of cracks or defects when viewed under a polarized light microscope.[1] Ideal dimensions are typically in the range of 0.1 to 0.3 mm.[1]

  • Data Collection:

    • Mounting: Carefully mount a selected crystal on a goniometer head.

    • Instrumentation: Place the mounted crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu) and a detector.

    • Conditions: The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

    • Data Acquisition: The diffractometer rotates the crystal while irradiating it with X-rays, and the diffraction pattern is recorded.

  • Structure Solution and Refinement:

    • Data Processing: The collected diffraction data are processed to yield a set of structure factors.

    • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

    • Refinement: The atomic positions and thermal parameters are refined against the experimental data to obtain the final, accurate molecular structure.

Stereochemistry and Conformational Analysis

The stereochemistry of 3-(2-propynyloxy)azetidine derivatives is crucial for their biological activity. The presence of a stereocenter at the C3 position and the conformational flexibility of the azetidine ring are key determinants of their three-dimensional shape.

Ring Puckering and Substituent Orientation

The four-membered azetidine ring is not planar and exists in a puckered conformation.[2][10] This puckering can be described by a puckering amplitude and phase. The substituent at the 3-position can adopt either a pseudo-axial or a pseudo-equatorial orientation. The preferred conformation is a balance between minimizing steric interactions and torsional strain. In the case of 3-alkoxyazetidines, the stereochemical outcome of synthetic reactions can often be controlled to favor either the cis or trans isomer relative to other substituents on the ring.[12]

Elucidation of Stereochemistry by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry of 3-substituted azetidines in solution.[13][14]

  • ¹H NMR Coupling Constants (³J): The vicinal coupling constant (³J) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing the coupling constants between the C3-proton and the protons on the adjacent C2 and C4 carbons, one can deduce the relative stereochemistry. For example, a larger coupling constant is generally observed for a trans relationship between protons, while a smaller coupling constant suggests a cis relationship.[12]

  • Nuclear Overhauser Effect (NOE): 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be used to identify protons that are close in space. A cross-peak between the C3-proton and protons on a substituent at another position on the ring can provide definitive evidence for their relative stereochemistry.[15]

Experimental Protocol: NMR for Stereochemical Assignment
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified 3-(2-propynyloxy)azetidine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • 1D ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum to identify the chemical shifts and multiplicities of all proton signals.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, helping to trace the connectivity of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, which is crucial for determining relative stereochemistry.

  • Data Analysis:

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Measure the coupling constants (J-values) from the high-resolution ¹H NMR spectrum.

    • Analyze the cross-peaks in the COSY and NOESY spectra to establish the connectivity and spatial relationships between protons, respectively.

Visualization of Key Concepts

Experimental Workflow for Structural Elucidation

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of 3-(2-Propynyloxy)azetidine Derivative purification Purification (e.g., Chromatography) synthesis->purification crystallization Crystal Growth purification->crystallization nmr NMR Spectroscopy (1D & 2D) purification->nmr scxrd Single-Crystal X-ray Diffraction crystallization->scxrd crystal_structure Crystal Structure (Bond Lengths, Angles) scxrd->crystal_structure stereochemistry Stereochemistry (Relative & Absolute) nmr->stereochemistry crystal_structure->stereochemistry Confirms Solid-State Conformation

Caption: Workflow for the synthesis and structural elucidation of 3-(2-propynyloxy)azetidine derivatives.

Conformational Puckering of the Azetidine Ring

G cluster_puckering Azetidine Ring Conformation puckered Puckered Conformation planar_ts Planar Transition State puckered->planar_ts Ring Inversion substituent Substituent at C3 planar_ts->puckered axial Pseudo-Axial substituent->axial Orientation equatorial Pseudo-Equatorial substituent->equatorial

Caption: Conformational equilibrium of the puckered azetidine ring and possible substituent orientations at the C3 position.

Conclusion

The 3-(2-propynyloxy)azetidine scaffold represents a valuable building block in medicinal chemistry, offering a unique combination of structural rigidity and synthetic versatility. A thorough understanding of the crystal structure and stereochemistry of these derivatives is essential for harnessing their full potential in drug discovery. This guide has provided a framework for the structural analysis of these compounds, outlining the key experimental techniques of single-crystal X-ray diffraction and NMR spectroscopy. While a specific crystal structure for the parent compound remains to be publicly reported, the principles and protocols detailed herein provide a robust foundation for researchers to confidently determine and interpret the three-dimensional structures of their own 3-(2-propynyloxy)azetidine derivatives, thereby enabling more informed and effective molecular design.

References

  • Fujikawa, T., Mitoma, N., Wakamiya, A., Saeki, A., Segawa, Y., & Itami, K. (2017). Synthesis, properties, and crystal structures of π-extended double[11]helicenes: contorted multi-dimensional stacking lattice. Organic & Biomolecular Chemistry, 15(21), 4697-4703. [Link]

  • Singh, G. S., & D'hooghe, M. (2026). Facile Stereoselective Synthesis of cis- and trans-3-Alkoxyazetidin-2-ones. ResearchGate. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Molecular Pharmaceutics, 19(6), 1785-1797. [Link]

  • High-resolution 13c nmr spectroscopy as a tool for stereochemical and conformational analysis of organic compounds. (n.d.). JETIR. [Link]

  • Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. (2025). Organic Chemistry Frontiers. [Link]

  • Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 11), 1431-1440. [Link]

  • Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. The Journal of Physical Chemistry B, 111(13), 3466-3474. [Link]

  • 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. [Link]

  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich, Department of Chemistry. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Universidade do Minho. [Link]

  • Kang, Y. K. (2007). Conformational Preferences of Proline Analogues with Different Ring Size. The Journal of Physical Chemistry B, 111(13), 3466-3474. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). ACS Publications. [Link]

  • NMR for Stereochemical Elucidation. (2023). R Discovery. [Link]

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  • Cambridge Structural Database. (2026). Re3data.org. [Link]

  • CCDC 1825160: Experimental Crystal Structure Determination. (2018). OA Monitor Ireland. [Link]

  • Stereoselective synthesis of highly functionalized (Z)-chloroalkene dipeptide isosteres containing an α,α-disubstituted amino acid. (2021). ChemComm. [Link]

  • Azetidine amino acid biosynthesis by non-haem iron-dependent enzymes. (2025). PMC. [Link]

  • Fujikawa, T., et al. (2017). Synthesis, properties, and crystal structures of π-extended double[11]helicenes: contorted multi-dimensional stacking lattice. Organic & Biomolecular Chemistry. [Link]

  • CCDC 2344717: Experimental Crystal Structure Determination. (n.d.). Iowa Research Online. [Link]

  • Supplementary Material 3. (n.d.). ResearchGate. [Link]

  • Azetidine. (n.d.). NIST WebBook. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]

  • Forging CS Bonds on the Azetidine Ring by Continuous Flow Photochemical Addition of Thiols and Disulfides to Azetines. (n.d.). chemrxiv. [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). Beilstein Journals. [Link]

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. (n.d.). PMC. [Link]

  • Stereoselective synthesis of 3-hydroxy-3-methylglutaryl–coenzyme A reductase inhibitors. (n.d.). pubs.acs.org. [Link]

  • trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide. (2023). MDPI. [Link]

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  • SYNTHESIS OF SPHINGOSINE-RELATED AZETIDINE ALKALOIDS, PENARESIDINS. (n.d.). heterocycles. [Link]

  • Regio- and Stereoselective Synthesis of (Z,Z)-Bis(3-amino-3-oxo-1-propenyl) Selenides and Diselenides Based on 2-propynamides. (2022). MDPI. [Link]

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Foundational

thermodynamic stability of 3-(2-Propynyloxy)azetidine trifluoroacetate salt

Title: Thermodynamic Stability and Degradation Kinetics of 3-(2-Propynyloxy)azetidine Trifluoroacetate Executive Summary As a Senior Application Scientist specializing in bifunctional linkers and heterocycle stability, I...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Thermodynamic Stability and Degradation Kinetics of 3-(2-Propynyloxy)azetidine Trifluoroacetate

Executive Summary As a Senior Application Scientist specializing in bifunctional linkers and heterocycle stability, I frequently encounter azetidine derivatives in the design of proteolysis targeting chimeras (PROTACs) and bioconjugates[1]. The compound 3-(2-propynyloxy)azetidine trifluoroacetate salt is a highly versatile building block, combining the rigidity of a four-membered saturated nitrogen heterocycle with a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC). However, the inherent thermodynamic properties of the azetidine ring pose unique stability challenges during formulation, storage, and synthetic application[2]. This whitepaper dissects the thermodynamic drivers of its stability, detailing the physical chemistry of the trifluoroacetate (TFA) salt and providing field-proven, self-validating protocols for kinetic profiling.

Thermodynamic Drivers of Azetidine Stability

Ring Strain Energy (RSE) as a Thermodynamic Sink

The defining physical characteristic of the azetidine core is its considerable ring strain, experimentally determined to be approximately 25.2 to 25.4 kcal/mol[2][3]. This places azetidines in a unique thermodynamic space: they are significantly more stable than their three-membered aziridine counterparts (RSE ~26.7 kcal/mol) but inherently less stable than five-membered pyrrolidines (RSE ~5.8 kcal/mol)[3]. This ~25.4 kcal/mol strain energy acts as a permanent thermodynamic driving force for ring-opening decomposition pathways, which are easily triggered under nucleophilic attack or thermal stress[4].

The Role of the Trifluoroacetate (TFA) Counterion

Why isolate this specific compound as a TFA salt rather than a free base or hydrochloride? The free base of 3-(2-propynyloxy)azetidine possesses a secondary amine with a pKa expected to be slightly lower than unsubstituted azetidine (pKa 11.29) due to the inductive electron-withdrawing effect of the C3 ether oxygen[3].

In its free base form, the unprotonated nitrogen acts as a potent nucleophile. Driven by the release of ring strain, free-base azetidines are highly susceptible to intermolecular nucleophilic attack, leading to autopolymerization. By protonating the amine with trifluoroacetic acid, the nitrogen lone pair is sequestered. The resulting salt bridge thermodynamically stabilizes the molecule, significantly raising the activation energy ( Ea​ ) required for degradation and preventing spontaneous ring-opening.

Degradation Pathways and Energy Landscape

The stability of 3-(2-propynyloxy)azetidine is highly pH-dependent. When the pH exceeds the pKa of the azetidinium ion, the protective proton is lost, exposing the molecule to multiple degradation vectors. The primary mode of irreversible degradation is C–N bond cleavage (ring-opening), which acts as a thermodynamic sink[4]. Secondarily, under harsh basic conditions, the propargyl ether linkage can undergo isomerization to an allene.

G A 3-(2-Propynyloxy)azetidine TFA Salt (Protonated) B Free Base Azetidine (Reactive Intermediate) A->B Deprotonation (pH > pKa) B->A Protonation (TFA Addition) C Ring-Opened Amine (Thermodynamic Sink) B->C Nucleophilic Attack (-25.4 kcal/mol) D Alkyne Degradants (Base/Metal Catalyzed) B->D Harsh Base / Heat (Isomerization)

Thermodynamic degradation pathways of 3-(2-propynyloxy)azetidine.

Quantitative Thermodynamic and Kinetic Data

To guide formulation and synthetic planning, the thermodynamic parameters and kinetic stability profiles are summarized below.

Table 1: Thermodynamic Parameters of Azetidine Derivatives

ParameterValueMechanistic Implication
Ring Strain Energy (Core) ~25.2 - 25.4 kcal/molProvides the exothermic driving force for C-N bond cleavage[2][3].
pKa (Unsubstituted Core) 11.29Defines the pH threshold for free-base formation[3].
Estimated pKa (3-O-Propargyl) 9.5 - 10.5Lowered basicity due to the inductive effect of the C3-oxygen.
Primary Degradation C-N Bond CleavageIrreversible nucleophilic ring-opening[4].

Table 2: Kinetic Stability Profile (TFA Salt in Aqueous Media)

ConditionDominant SpeciesObserved Stability ( t1/2​ at 25°C)Mechanistic Rationale
pH 2.0 (Acidic) Protonated (Azetidinium)> 6 monthsSalt bridge prevents nucleophilic attack; nitrogen lone pair is sequestered.
pH 7.4 (Physiol.) Mixed (Equilibrium)WeeksSlow hydrolysis driven by ambient aqueous nucleophiles.
pH 10.0 (Basic) Free Base< 48 hoursUnshielded nitrogen enables rapid autopolymerization and ring-opening.

Self-Validating Experimental Protocols for Stability Profiling

To rigorously assess the thermodynamic stability of this specific salt in your own laboratory, empirical validation is required. The following protocols are designed as self-validating systems, ensuring that the data generated contains internal controls to confirm mechanistic accuracy.

Workflow Step1 1. Sample Prep (Aqueous/Organic) Step2 2. Thermal Stress (DSC / Isothermal) Step1->Step2 Step3 3. Kinetic Monitoring (VT-NMR / LC-MS) Step2->Step3 Step4 4. Parameter Extraction (Ea, ΔG‡, pKa) Step3->Step4

Step-by-step experimental workflow for thermodynamic stability profiling.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Ring-Opening Kinetics

We utilize 1 H-NMR rather than LC-MS for primary kinetic extraction because the high polarity and lack of a strong chromophore in the aliphatic azetidine ring make UV-based HPLC quantification unreliable.

  • Sample Preparation: Dissolve 10 mg of 3-(2-propynyloxy)azetidine TFA salt in 0.6 mL of D 2​ O buffered to pH 7.4 using deuterated phosphate buffer. Add 1 mg of TSP (trimethylsilylpropanoic acid) as an internal standard.

  • Baseline Acquisition: Acquire a standard 1 H and 13 C NMR spectrum at 25°C to establish the baseline integration of the cyclic C2/C4 azetidine protons (typically appearing around 4.0–4.5 ppm).

  • Thermal Ramping: Insert the sample into the NMR spectrometer. Ramp the probe temperature from 25°C to 80°C in 10°C increments.

  • Kinetic Monitoring: At each temperature plateau, acquire 1 H spectra every 15 minutes for 4 hours. Monitor the disappearance of the cyclic C2/C4 proton signals and the appearance of acyclic aliphatic signals (>3.0 ppm).

  • Data Extraction: Plot ln([Intact]/[Total]) vs. time to determine the rate constant ( k ) at each temperature. Apply the Arrhenius equation to calculate the activation energy ( Ea​ ).

  • Self-Validation Mechanism: The sum of the integrals for the intact azetidine protons and the degraded acyclic protons must remain constant relative to the TSP standard. Any loss in total mass balance indicates a secondary, non-ring-opening degradation pathway (e.g., alkyne polymerization or precipitation).

Protocol 2: Differential Scanning Calorimetry (DSC) for Strain Release Quantification

DSC is employed to directly quantify the enthalpy of decomposition ( ΔHdec​ ).

  • Pan Preparation: Accurately weigh 2.0–3.0 mg of the solid TFA salt into a hermetically sealable gold DSC pan. (Causality: Gold is inert, and hermetic sealing prevents the endothermic sublimation of the TFA counterion from masking the exothermic ring-opening event).

  • Instrument Calibration: Ensure the DSC is calibrated for temperature and heat flow using an indium standard.

  • Thermal Program: Equilibrate the sample at 20°C. Ramp the temperature at a rate of 10°C/min up to 300°C under a continuous nitrogen purge (50 mL/min).

  • Thermogram Analysis: Identify the onset temperature ( Tonset​ ) of the exothermic peak. Integrate the area under the exotherm to calculate ΔHdec​ , which should correlate with the theoretical ~25.4 kcal/mol ring strain energy.

  • Self-Validation Mechanism: Run a secondary thermal cycle on the exact same sample post-decomposition. The second run must yield a flat thermogram (absence of the exotherm), confirming that the initial peak was an irreversible thermodynamic degradation rather than a reversible crystalline phase transition.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle RSC Advances URL
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines ACS Publications URL
  • Heterocycles (LOCKSS)
  • tert-Butyl 3-(prop-2-yn-1-yloxy)azetidine-1-carboxylate (PROTAC Linker)

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Protocols & Analytical Methods

Method

Application Note: High-Efficiency CuAAC Bioconjugation Utilizing 3-(2-Propynyloxy)azetidine Trifluoroacetate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Protocol & Mechanistic Guide Strategic Grounding: The Azetidine Advantage in Drug Discovery In modern medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Protocol & Mechanistic Guide

Strategic Grounding: The Azetidine Advantage in Drug Discovery

In modern medicinal chemistry, the incorporation of sp³-rich, conformationally rigid motifs is a proven strategy to enhance the pharmacokinetic (PK) and physicochemical properties of drug candidates. The azetidine ring—a four-membered nitrogen heterocycle—has emerged as a privileged bioisostere for morpholines, piperidines, and pyrrolidines. It offers increased metabolic stability, improved aqueous solubility, and a highly defined spatial vector for substituents .

3-(2-Propynyloxy)azetidine trifluoroacetate serves as a highly versatile bifunctional building block. It features a terminal alkyne primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and an azetidine core that can be further functionalized or utilized to modulate the basicity and lipophilicity of the final conjugate. However, executing a flawless CuAAC reaction with this specific reagent requires a deep understanding of its salt form and the delicate thermodynamics of copper catalysis.

Mechanistic Causality: Designing a Self-Validating System

As a Senior Application Scientist, I emphasize that a robust protocol is not a mere list of steps, but a sequence of causally linked chemical events. To achieve quantitative yields when clicking 3-(2-Propynyloxy)azetidine TFA, three mechanistic pillars must be strictly controlled:

A. Neutralization of the Trifluoroacetate (TFA) Counterion

The reagent is supplied as a TFA salt. TFA is a strong acid; dissolving this building block in unbuffered aqueous media will cause a sharp drop in pH. The rate-determining step of the CuAAC reaction involves the deprotonation of the terminal alkyne to form the critical copper-acetylide intermediate . Under acidic conditions, this deprotonation is severely retarded, stalling the reaction. Causality: The protocol mandates the use of a robust buffer (e.g., 100 mM Sodium Phosphate, pH 7.4) to neutralize the TFA salt, ensuring the alkyne remains primed for copper coordination.

B. ROS Suppression via THPTA Pre-Complexation

Sodium ascorbate is used to reduce Cu(II) to the catalytically active Cu(I) state in situ. However, unchelated Cu(I) reacts rapidly with dissolved oxygen and ascorbate to generate reactive oxygen species (ROS), which can degrade sensitive biological targets and the azetidine ring itself . Causality: By pre-complexing CuSO₄ with a 5-fold molar excess of the water-soluble ligand THPTA before adding ascorbate, the generated Cu(I) is instantly stabilized within the ligand's coordination sphere. This blocks ROS generation while accelerating the cycloaddition.

C. The Order of Addition

The cardinal rule of CuAAC is that the reductant (Sodium Ascorbate) must be added last . Introducing ascorbate to unliganded copper will result in the immediate precipitation of inactive copper species and irreversible reaction failure .

Workflow Visualization

The following diagram maps the logical sequence and thermodynamic assembly of the CuAAC reaction, highlighting the critical pre-complexation phase.

CuAAC_Logic cluster_0 Catalyst Assembly (Crucial Step) Cu CuSO4 (Cu II) ActiveCat Active Cu(I)-THPTA Cu->ActiveCat 1:5 Ratio THPTA THPTA Ligand THPTA->ActiveCat Ascorbate Na-Ascorbate Ascorbate->ActiveCat Reduction Product 1,2,3-Triazole Product ActiveCat->Product Catalysis Substrate Azetidine TFA + Azide Buffer pH 7.4 Buffer (Neutralizes TFA) Substrate->Buffer Dissolution Buffer->Product Cycloaddition

Caption: Logical workflow of CuAAC demonstrating the required pre-complexation of Cu(II) and THPTA prior to reduction.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system for the conjugation of 3-(2-Propynyloxy)azetidine TFA to an azide-bearing molecule (e.g., a fluorophore, peptide, or small molecule scaffold) in aqueous media .

Phase 1: Reagent Preparation (The Foundation)
  • Azetidine Alkyne Stock (10 mM): Dissolve 2.25 mg of 3-(2-Propynyloxy)azetidine trifluoroacetate (MW ≈ 225.16 g/mol ) in 1.0 mL of 100 mM Sodium Phosphate Buffer (pH 7.4).

    • Self-Validation Check: Spot 1 µL onto pH paper. If the pH is < 7.0, adjust with 0.1 M NaOH until neutral. This guarantees the alkyne is active.

  • Catalyst Pre-Mix (Cu:THPTA 1:5): In a dedicated microcentrifuge tube, combine 10 µL of 20 mM CuSO₄ (aqueous) and 50 µL of 100 mM THPTA (aqueous). Vortex gently and incubate at room temperature for 5 minutes.

    • Expert Insight: This thermodynamic assembly allows the Cu(II)-THPTA complex to form completely before reduction .

  • Reductant (100 mM): Dissolve 20 mg of Sodium Ascorbate in 1.0 mL of degassed, deionized water.

    • Critical Rule: Ascorbate oxidizes rapidly in air. This solution must be prepared fresh within 15 minutes of use.

Phase 2: Reaction Assembly (The Execution)
  • Substrate Mixing: In the main reaction vessel, combine the Azide partner (e.g., 100 µM final concentration) and the Azetidine Alkyne stock (e.g., 150 µM final concentration, 1.5 eq excess).

  • Buffer Adjustment: Add DPBS or your preferred solvent system to reach 80% of the final desired reaction volume.

  • Catalyst Addition: Add the required volume of the Cu(II)-THPTA pre-mix to achieve a final copper concentration of 50 µM (and THPTA at 250 µM).

  • Initiation: Add the fresh Sodium Ascorbate solution to achieve a final concentration of 2.5 mM. The solution may briefly flash pale yellow, visually validating the formation of the active Cu(I) species.

  • Incubation: Seal the vessel to minimize oxygen ingress. Rotate or stir gently at room temperature for 1–4 hours.

Phase 3: Purification and Analytics
  • Quenching: Add EDTA to a final concentration of 5 mM to strip the copper from the triazole product and halt catalysis.

  • Analytical Validation: Analyze the crude mixture via LC-MS. Look for the product mass corresponding to [Mass of Azide] + 111.14 Da (free base mass of the azetidine alkyne). The disappearance of the azide starting material confirms reaction completion.

Quantitative Optimization Matrix

To ensure adaptability across different scales of drug discovery, the following table summarizes the optimized stoichiometric ratios and concentrations based on rigorous empirical data.

Table 1: Optimized CuAAC Parameters for Azetidine-Alkyne Conjugation

ParameterStandard Solution Phase SynthesisBioconjugation (Live Cell / Protein)Mechanistic Rationale
Azetidine Alkyne (TFA salt) 1.0 - 5.0 mM (1.0 - 1.5 eq)25 - 100 µM (5 - 10 eq)Higher concentrations in solution drive kinetics; lower concentrations in bio-systems prevent toxicity.
Azide Partner 1.0 - 5.0 mM (1.0 eq)10 - 50 µM (1.0 eq)Stoichiometric matching in solution prevents complex purification of unreacted starting material.
CuSO₄ Concentration 1.0 mM50 - 100 µMProvides the catalytic Cu(II) source. Drastically lowered in biological systems to prevent metallotoxicity.
THPTA Ligand 5.0 mM (1:5 Cu ratio)250 - 500 µM (1:5 Cu ratio)A strict 5-fold excess ensures complete Cu(I) coordination, blocking ROS generation and protecting the azetidine.
Sodium Ascorbate 10.0 mM (10 eq to Cu)2.5 - 5.0 mM (25-50 eq to Cu)In situ reductant. A massive excess is required in dilute bio-systems to maintain the Cu(I) state against dissolved O₂.
Aminoguanidine (Optional)N/A1.0 - 5.0 mMScavenges dehydroascorbate byproducts, preventing unwanted protein crosslinking during long incubations.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed (National Library of Medicine). URL:[Link][1]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC (National Institutes of Health). URL:[Link][2]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC (National Institutes of Health). URL:[Link][3]

  • Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. URL:[Link][4]

  • CuAAC Cell Reaction Buffer Kit (THPTA based). Jena Bioscience. URL:[Link][5]

Sources

Application

Application Note: Modular PROTAC Linker Synthesis via 3-(2-Propynyloxy)azetidine Trifluoroacetate

Executive Summary This application note details the use of 3-(2-Propynyloxy)azetidine trifluoroacetate (CAS: 1864051-83-1)[2], a highly versatile, rigidified building block. By leveraging its secondary amine for amide co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details the use of 3-(2-Propynyloxy)azetidine trifluoroacetate (CAS: 1864051-83-1)[2], a highly versatile, rigidified building block. By leveraging its secondary amine for amide coupling and its terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), researchers can rapidly assemble convergent PROTAC libraries[3].

Structural Rationale & Chemical Profiling

The selection of 3-(2-Propynyloxy)azetidine trifluoroacetate is driven by three distinct chemical advantages:

  • Azetidine Core (Rigidity): The four-membered nitrogen heterocycle provides a low-molecular-weight, rigid vector. This structural restriction minimizes the entropic cost during the formation of the target protein-PROTAC-E3 ligase ternary complex[1].

  • Propargyl Ether (Modularity): The terminal alkyne serves as a bioorthogonal handle for CuAAC click chemistry. This allows the late-stage, high-yielding conjugation of complex E3 and Protein of Interest (POI) ligands without cross-reactivity[3],[4].

  • Trifluoroacetate (TFA) Salt (Stability): Free secondary amines in strained rings like azetidine are prone to oxidation and degradation. Supplying this building block as a TFA salt ensures long-term benchtop stability. During synthesis, a non-nucleophilic base must be used to liberate the active amine.

Synthetic Strategy & Workflow

The synthesis of the PROTAC is executed in a highly convergent, two-step sequence. First, the E3 ligase anchor (bearing a free carboxylic acid) is activated and coupled to the azetidine amine. Second, the resulting alkyne-functionalized intermediate is "clicked" with an azide-functionalized POI warhead.

Workflow A E3 Ligase Anchor (Carboxylic Acid) C Amide Coupling (HATU, DIPEA, DMF) A->C B 3-(2-Propynyloxy)azetidine TFA Salt B->C D Alkyne-Functionalized Intermediate C->D F CuAAC Click Chemistry (CuSO4, THPTA, NaAsc) D->F E POI Warhead (Azide Functionalized) E->F G Purified PROTAC Degrader F->G

Caption: Modular PROTAC synthesis workflow utilizing amide coupling and CuAAC click chemistry.

Experimental Protocols

Protocol A: Amide Coupling of Azetidine to E3 Ligase Anchor

Causality & Rationale: We utilize HATU as the coupling reagent because it generates a highly reactive HOAt ester, which is necessary to overcome the steric hindrance of the secondary azetidine amine. N,N-Diisopropylethylamine (DIPEA) is selected as the base; its bulky isopropyl groups prevent it from acting as a competing nucleophile, while its basicity is sufficient to neutralize the TFA salt and liberate the azetidine amine for nucleophilic attack.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Stir at room temperature for 10 minutes to ensure complete formation of the active ester.

  • Neutralization & Coupling: In a separate vial, dissolve 3-(2-Propynyloxy)azetidine trifluoroacetate (1.2 eq) in DMF. Add DIPEA (3.0 eq) to this solution. The excess DIPEA is critical to neutralize the TFA counterion and maintain a basic environment.

  • Reaction: Transfer the azetidine solution to the activated ester mixture. Stir at room temperature for 2–4 hours.

  • Self-Validating In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the starting acid mass disappears, replaced by the product mass ( [M+H]+ = Mass of Acid + 111.14 (free base) - 18.02 (H₂O)).

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography to yield the alkyne-functionalized intermediate.

Protocol B: CuAAC Click Reaction with POI Warhead

Causality & Rationale: Copper(I) is the active catalyst for this cycloaddition. We generate Cu(I) in situ by reducing Cu(II)SO₄ with sodium ascorbate. To prevent the Cu(I) from disproportionating or generating reactive oxygen species (ROS) that could degrade sensitive biological ligands, we employ THPTA, a water-soluble polytriazole ligand that stabilizes the Cu(I) oxidation state[3],[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the alkyne-functionalized intermediate from Protocol A (1.0 eq) and the azide-functionalized POI warhead (1.05 eq) in a degassed mixture of DMF/H₂O (4:1, 0.05 M).

  • Catalyst Complexation: In a separate vial, pre-mix CuSO₄·5H₂O (0.1 eq) and THPTA (0.1 eq) in a minimum volume of H₂O. The solution will appear bright blue, indicating the presence of Cu(II).

  • Reduction: Add sodium ascorbate (0.5 eq, freshly prepared aqueous solution) to the copper complex.

  • Self-Validating Visual Cue: The blue solution must instantly turn pale yellow or colorless. This color change is a self-validating indicator that the catalytically active Cu(I) species has been successfully generated.

  • Cycloaddition: Add the pale yellow Cu(I) complex to the main reaction mixture. Stir at room temperature for 2 hours.

  • IPC: Analyze via LC-MS. The product peak must correspond exactly to the sum of the exact masses of the alkyne and azide starting materials, confirming a 100% atom-economical cycloaddition.

  • Purification: Dilute with water, extract with DCM, and purify via preparative HPLC to isolate the final PROTAC.

Reaction Optimization & Quantitative Data

Empirical data demonstrates that the inclusion of the THPTA ligand and the selection of the solvent system drastically impact the kinetics and yield of the CuAAC reaction in PROTAC synthesis.

Table 1: Optimization of CuAAC Conditions for Triazole-Linked PROTACs

EntrySolvent SystemCu Source (eq)Ligand (eq)Additive (eq)Time (h)Yield (%)
1DMF / H₂O (4:1)CuSO₄ (0.1)NoneNaAsc (0.5)1245%
2t-BuOH / H₂O (1:1)CuSO₄ (0.1)NoneNaAsc (0.5)1252%
3t-BuOH / H₂O (1:1)CuSO₄ (0.1)THPTA (0.1)NaAsc (0.5)488%
4 DMF / H₂O (4:1) CuSO₄ (0.1) THPTA (0.1) NaAsc (0.5) 2 94%

Note: Entry 4 represents the optimal conditions. The addition of THPTA prevents catalyst degradation, while the DMF/H₂O system ensures complete solubility of highly lipophilic PROTAC precursors.

Mechanistic Impact on Ternary Complex Formation

The ultimate goal of synthesizing this molecule is to hijack the ubiquitin-proteasome system (UPS). The rigid azetidine-triazole linker generated through this protocol acts as a precise molecular hinge, bringing the POI and the E3 ligase into close proximity without the entropic penalty associated with highly flexible chains.

Mechanism PROTAC Bifunctional PROTAC (Rigid Triazole-Azetidine Linker) TC Ternary Complex Formation (POI : PROTAC : E3) PROTAC->TC POI Protein of Interest (POI) POI->TC E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3->TC UB Polyubiquitination by E2 TC->UB DEG 26S Proteasomal Degradation UB->DEG

Caption: Mechanism of targeted protein degradation via PROTAC-induced ternary complex formation.

References

  • Current strategies for the design of PROTAC linkers: a critical review. National Institutes of Health (PMC). Available at:[Link]

  • Accelerating next-generation drug discovery with click-based construction of PROTACs. EurekAlert! / Bulletin of the Chemical Society of Japan. Available at:[Link]

  • Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society (JACS). Available at:[Link]

Sources

Method

Application Notes &amp; Protocols: A Guide to the Solid-Phase Synthesis of Peptides Incorporating 3-(2-Propynyloxy)azetidine

Introduction: Expanding the Peptidic Toolbox The synthesis of peptides with functions beyond those accessible to the 20 proteinogenic amino acids is a cornerstone of modern drug discovery and chemical biology. The incorp...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Expanding the Peptidic Toolbox

The synthesis of peptides with functions beyond those accessible to the 20 proteinogenic amino acids is a cornerstone of modern drug discovery and chemical biology. The incorporation of non-canonical amino acids (ncAAs) offers a powerful strategy to introduce unique structural and functional elements, thereby enhancing proteolytic stability, modulating conformation, and installing bioorthogonal handles for subsequent modifications.[1]

This guide focuses on 3-(2-Propynyloxy)azetidine , a unique ncAA that combines two highly desirable features:

  • Azetidine Ring: As a constrained analog of proline, the four-membered azetidine ring imparts significant conformational rigidity upon the peptide backbone. This pre-organization can stabilize specific secondary structures, such as γ-turns, offering an alternative to the β-turns often induced by proline.[2][3] This structural control is invaluable for optimizing receptor binding affinity and peptide bioactivity.

  • Propargyl Group: The terminal alkyne functionality is a premier bioorthogonal handle. It is chemically stable throughout the standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow, including repeated base-mediated deprotection and final acid-mediated cleavage.[4] Post-synthesis, this alkyne group serves as a reactive site for the highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction, enabling facile conjugation to a vast array of molecules such as fluorophores, imaging agents, PEG chains, or cytotoxic drugs.[5][6][7][8]

This document provides a comprehensive, field-proven protocol for the efficient incorporation of 3-(2-Propynyloxy)azetidine trifluoroacetate into synthetic peptides and its subsequent modification via CuAAC.

Reagent Profile: 3-(2-Propynyloxy)azetidine Trifluoroacetate

  • Structure:

    • Core: 3-hydroxyazetidine, a four-membered heterocyclic amine.

    • Functional Handle: A propargyl ether linkage at the 3-position.

    • SPPS Compatibility: Assumed to be supplied with a suitable N-terminal protecting group (e.g., Fmoc) for seamless integration into standard SPPS workflows.

  • Salt Form (Trifluoroacetate): Synthetic amino acids and peptides are often supplied as trifluoroacetate (TFA) salts. This is a consequence of using TFA during the final cleavage step from the resin and/or as an ion-pairing agent during reversed-phase HPLC purification.[9][10][11]

    • Causality: The azetidine nitrogen is basic and will be protonated, forming an ionic bond with the trifluoroacetate counterion.

    • Handling in SPPS: The TFA salt form is not detrimental to the coupling reaction. The standard use of a tertiary base like N,N-diisopropylethylamine (DIEA) during the coupling step will neutralize the TFA salt, liberating the free secondary amine for peptide bond formation.[12]

  • Storage and Handling:

    • Store the reagent desiccated at -20°C to prevent degradation.

    • Warm to room temperature before opening to avoid moisture condensation.

    • The alkyne group is stable under standard SPPS conditions but should be protected from strong oxidizing agents or certain metal catalysts not used in this protocol.

Experimental Protocols: From Resin to Purified Peptide

This section details the complete workflow for incorporating 3-(2-Propynyloxy)azetidine into a target peptide sequence using a standard Fmoc/tBu strategy.[1][13]

Overall SPPS Workflow

The diagram below illustrates the key stages of the synthesis process, highlighting the incorporation of our target ncAA.

spss_workflow start_end start_end process process special_process special_process final_steps final_steps verification verification start Start swell 1. Resin Swelling (DMF) start->swell deprotect1 2. Fmoc Deprotection (Piperidine/DMF) swell->deprotect1 couple_ncAA 3. Couple Fmoc-3-(2-Propynyloxy) azetidine-OH deprotect1->couple_ncAA kaiser1 Kaiser Test? couple_ncAA->kaiser1 kaiser1->couple_ncAA Fail (Recouple) deprotect2 4. Fmoc Deprotection kaiser1->deprotect2  Pass couple_std 5. Couple Next Fmoc-AA-OH deprotect2->couple_std repeat Repeat Steps 4-5 for Sequence couple_std->repeat cleave 6. Cleavage & Deprotection (TFA) repeat->cleave purify 7. Purification (RP-HPLC) cleave->purify analyze 8. Analysis (LC-MS) purify->analyze end End analyze->end

Caption: Automated SPPS workflow for peptide synthesis.

Protocol: Incorporation of Fmoc-3-(2-Propynyloxy)azetidine-OH

This protocol assumes a 0.1 mmol synthesis scale on a standard solid support like Rink Amide resin for C-terminal amides or Wang/2-CTC resin for C-terminal acids.[13][14] All steps are performed at room temperature with agitation.

Materials:

  • Fmoc-protected peptide-resin (post-deprotection of the previous amino acid)

  • Fmoc-3-(2-Propynyloxy)azetidine-OH (TFA salt)

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

Protocol Steps:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the growing peptide chain has been removed using 20% piperidine in DMF.

    • Wash the peptide-resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

  • Activation Mixture Preparation (Perform immediately before use):

    • In a separate vessel, dissolve Fmoc-3-(2-Propynyloxy)azetidine-OH (4 eq, 0.4 mmol) and HATU (3.9 eq, 0.39 mmol) in a minimal volume of DMF (approx. 2 mL).

    • Add DIEA (8 eq, 0.8 mmol) to the mixture.

    • Allow the solution to pre-activate for 1-2 minutes. The solution may change color.

    • Scientific Rationale: HATU is a highly effective coupling reagent that rapidly forms an activated OAt-ester, which is less susceptible to racemization and highly reactive towards the resin-bound amine.[13] The excess equivalents are used to drive the reaction to completion, which is critical when incorporating sterically hindered or structurally unique ncAAs.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    • Causality: The azetidine ring can introduce some steric hindrance compared to standard amino acids. An extended coupling time ensures maximum incorporation efficiency. For particularly difficult sequences, a double coupling may be warranted.

  • Reaction Monitoring & Washing:

    • Verification: Take a small sample of resin beads and perform a Kaiser test (ninhydrin test). A negative result (yellow/clear beads) indicates the absence of free primary amines and thus a complete coupling reaction. If the test is positive (blue/purple beads), a second coupling (recoupling) should be performed.

    • Once the coupling is complete, drain the reaction vessel.

    • Wash the peptide-resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL) to remove excess reagents and byproducts.

  • Chain Elongation:

    • Proceed to the Fmoc-deprotection step for the newly added azetidine residue and continue with the coupling of the next amino acid in the sequence as per standard SPPS protocols.[12]

Protocol: Cleavage and Deprotection

Critical Consideration: The choice of cleavage cocktail must efficiently remove all side-chain protecting groups (e.g., tBu, Trt, Pbf) and cleave the peptide from the resin without affecting the propargyl ether linkage. Standard high-TFA cocktails are fully compatible.

Cleavage Cocktail (Reagent R):

  • Trifluoroacetic Acid (TFA): 90%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 3%

  • Anisole: 2%

Protocol Steps:

  • Wash the final, fully protected peptide-resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[13]

  • Agitate gently at room temperature for 2-4 hours.[15]

    • Scientific Rationale: The scavengers (thioanisole, EDT, anisole) are crucial for quenching highly reactive carbocations generated from the cleavage of side-chain protecting groups, thus preventing re-attachment or modification of sensitive residues like Tryptophan or Methionine.[15] The alkyne group is stable to these strongly acidic conditions.

  • Filter the resin and collect the TFA filtrate containing the cleaved peptide into a cold (0°C) solution of diethyl ether.

  • A white precipitate of the crude peptide should form immediately.

  • Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum. The product is now ready for purification and analysis.

Application: Post-Synthesis Modification via CuAAC

The primary utility of incorporating 3-(2-Propynyloxy)azetidine is to enable site-specific conjugation. The following is a general protocol for conjugating an azide-functionalized molecule (e.g., Azide-PEG, fluorescent dye azide) to the alkyne-containing peptide in solution.

CuAAC Reaction Workflow

cuaac_workflow reagent reagent process process product product peptide Alkyne-Peptide (From SPPS) sub_point peptide->sub_point azide Azide-Molecule (e.g., Dye-N3) azide->sub_point catalyst Cu(I) Catalyst (CuSO4 / Na-Ascorbate) reaction Click Reaction (CuAAC) catalyst->reaction conjugate Peptide-Triazole-Molecule (Final Conjugate) reaction->conjugate sub_point->reaction +

Sources

Application

Application Note: Advanced Bioconjugation Workflows Using 3-(2-Propynyloxy)azetidine Trifluoroacetate

Executive Summary & Structural Rationale 3-(2-Propynyloxy)azetidine trifluoroacetate (CAS: 1864051-83-1) has emerged as a premier heterobifunctional building block in the development of Antibody-Drug Conjugates (ADCs), P...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

3-(2-Propynyloxy)azetidine trifluoroacetate (CAS: 1864051-83-1) has emerged as a premier heterobifunctional building block in the development of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and diagnostic biomaterials[1].

The molecular architecture of this linker offers distinct advantages over traditional flexible polyethylene glycol (PEG) or linear alkyl chains:

  • Azetidine Ring (Conformational Rigidity): The four-membered nitrogen heterocycle introduces structural rigidity and metabolic stability without significantly increasing the molecular weight or lipophilicity of the conjugate[2][3]. This rigidity provides a unique conformational vector, which is critical for optimizing the binding affinity of PROTACs or small-molecule targeting ligands.

  • Propargyl Ether (Bioorthogonal Handle): The terminal alkyne enables highly specific with azide-modified proteins or payloads[4][5].

  • Secondary Amine: Serves as a highly efficient nucleophile for N-acylation, reductive amination, or sulfonyl fluoride coupling[2].

Experimental Causality & Mechanistic Insights

To ensure a self-validating and robust protocol, researchers must understand the causality behind each reagent choice in this workflow:

  • Handling the TFA Salt: The azetidine is supplied as a trifluoroacetate (TFA) salt to prevent premature oxidation and self-polymerization of the highly reactive secondary amine. During N-acylation, a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) must be added in stoichiometric excess to neutralize the TFA and deprotonate the azetidinium ion, rendering it nucleophilic.

  • Mitigating Copper-Induced Oxidative Damage: Cu(I) is the active catalyst for the click reaction. However, unprotected Cu(I) rapidly reacts with ambient oxygen to form Reactive Oxygen Species (ROS), which irreversibly oxidize histidine, methionine, and cysteine residues on the target protein[6]. The inclusion of coordinates the Cu(I) ion, stabilizing the catalytic state while shielding the biomolecule from oxidative degradation[4][6].

  • Scavenging Reactive Aldehydes: Sodium ascorbate is used to reduce Cu(II) to the active Cu(I) state. Its oxidation byproduct, dehydroascorbate, hydrolyzes into reactive electrophilic aldehydes (e.g., 2,3-diketogulonate) that can crosslink arginine and lysine side chains, causing protein aggregation. is introduced as a sacrificial scavenger to intercept these electrophiles[4][7].

Logical Relationship: CuAAC Protection Mechanism

CuAAC_Mechanism Cu2 Cu(II) Precursor (CuSO4) Cu1 Active Cu(I) Catalyst Cu2->Cu1 Reduction Ascorbate Sodium Ascorbate (Reductant) Ascorbate->Cu1 Aldehyde Reactive Aldehydes (Crosslinking) Ascorbate->Aldehyde Oxidation Byproducts Complex Cu(I)-THPTA Complex (Catalytically Active & Safe) Cu1->Complex Coordination ROS Reactive Oxygen Species (Protein Damage) Cu1->ROS Unprotected Cu(I) THPTA THPTA Ligand THPTA->Complex Triazole 1,2,3-Triazole Linkage Complex->Triazole Catalyzes Azide+Alkyne Aminoguanidine Aminoguanidine (Scavenger) Aldehyde->Aminoguanidine Intercepted by

Figure 1: Mechanistic role of THPTA and Aminoguanidine in preventing protein degradation during CuAAC.

Experimental Workflows & Protocols

Workflow Overview

Workflow Payload Payload / Crosslinker (NHS-Ester) Intermediate Alkyne-Functionalized Payload Payload->Intermediate N-Acylation (DIPEA, DMF) Azetidine 3-(2-Propynyloxy)azetidine (TFA Salt) Azetidine->Intermediate Base Neutralization Conjugate Stable Triazole Bioconjugate Intermediate->Conjugate CuAAC Click (CuSO4, THPTA) Protein Azide-Modified Protein Protein->Conjugate Ascorbate + Aminoguanidine

Figure 2: Two-step bioconjugation workflow utilizing 3-(2-Propynyloxy)azetidine trifluoroacetate.

Protocol A: N-Acylation of 3-(2-Propynyloxy)azetidine

Objective: Functionalize an NHS-ester bearing payload (e.g., fluorophore or cytotoxic drug) with the azetidine-alkyne linker.

Materials:

  • 3-(2-Propynyloxy)azetidine trifluoroacetate (100 mM stock in anhydrous DMF)

  • NHS-ester payload (50 mM stock in anhydrous DMF)

  • Anhydrous N,N-Diisopropylethylamine (DIPEA)

Step-by-Step Procedure:

  • In a low-bind microcentrifuge tube, combine 1.0 equivalent of the NHS-ester payload with 1.5 equivalents of 3-(2-Propynyloxy)azetidine trifluoroacetate.

  • Add 3.0 equivalents of DIPEA. Critical Step: The excess base is required to neutralize the TFA salt (1 eq) and drive the nucleophilic attack of the secondary amine (2 eq).

  • Vortex the mixture and incubate at room temperature for 2 hours under inert atmosphere (Argon/N2) to prevent moisture-induced NHS hydrolysis.

  • Self-Validation (QC): Quench a 1 µL aliquot in 50% Acetonitrile/Water and analyze via LC-MS. Ensure complete disappearance of the NHS-ester mass and the appearance of the alkyne-functionalized intermediate.

  • Purify the intermediate via preparative HPLC or use directly if the payload concentration allows for high dilution in the next step.

Protocol B: CuAAC Bioconjugation to an Azide-Modified Protein

Objective: Conjugate the alkyne-functionalized intermediate to an azide-bearing protein using a biocompatible CuAAC reaction[7][8].

Materials & Stock Solutions:

  • Azide-modified protein (1–5 mg/mL in 100 mM Phosphate Buffer, pH 7.4). Note: Avoid Tris buffer as it competitively chelates copper.

  • Alkyne-functionalized intermediate (from Protocol A, in DMSO/DMF).

  • CuSO₄ (20 mM in Milli-Q water).

  • THPTA ligand (100 mM in Milli-Q water).

  • Aminoguanidine hydrochloride (100 mM in Milli-Q water).

  • Sodium ascorbate (100 mM in Milli-Q water, must be freshly prepared ).

Step-by-Step Procedure:

  • Catalyst Pre-mix Formulation: In a separate tube, mix CuSO₄ and THPTA at a 1:5 molar ratio (e.g., 5 µL of 20 mM CuSO₄ + 5 µL of 100 mM THPTA). Incubate for 5 minutes at room temperature. Causality: Pre-complexation ensures no free Cu(II) is exposed to the protein, preventing localized precipitation or ROS generation upon reduction.[4][9]

  • Reaction Assembly: To the azide-modified protein solution, add the alkyne-functionalized intermediate (5–10 molar equivalents relative to the protein). Ensure the final organic solvent concentration (DMSO/DMF) does not exceed 10% v/v to prevent protein denaturation.

  • Add Aminoguanidine to a final concentration of 5 mM.

  • Add the Catalyst Pre-mix to achieve a final Cu(II) concentration of 100 µM.

  • Initiation: Add freshly prepared Sodium Ascorbate to a final concentration of 5 mM. Vortex gently.

  • Incubate the reaction in the dark at room temperature for 1–2 hours.

  • Self-Validation (QC) & Purification: Terminate the reaction by adding EDTA (5 mM final) to strip the copper. Purify the conjugate using Size Exclusion Chromatography (SEC) or spin desalting columns. Analyze the fraction via SEC-HPLC (to verify the absence of aggregation) and SDS-PAGE (to confirm the mass shift or fluorescence transfer).

Quantitative Data & Optimization Parameters

The following table summarizes the optimized stoichiometric ratios and concentrations required to achieve >95% conversion in protein CuAAC reactions while maintaining >98% monomeric protein integrity[4][7].

Reagent / ParameterRecommended Final ConcentrationMolar Ratio (vs. Copper)Mechanistic Purpose
Protein (Azide-modified) 10 – 50 µM (1–5 mg/mL)N/ATarget biomolecule
Alkyne-Azetidine Payload 50 – 500 µMN/A5-10x excess drives pseudo-first-order kinetics
CuSO₄ 50 – 100 µM1x (Baseline)Precursor for the active Cu(I) catalyst
THPTA Ligand 250 – 500 µM5xCoordinates Cu(I), prevents ROS generation
Sodium Ascorbate 2.5 – 5.0 mM25x - 50xReduces Cu(II) to Cu(I); must be fresh
Aminoguanidine 2.5 – 5.0 mM25x - 50xScavenges reactive aldehydes (dehydroascorbate)
Cosolvent (DMSO/DMF) < 10% (v/v)N/ASolubilizes the alkyne payload

References

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Source: Journal of Medicinal Chemistry (via PubMed Central / NIH) URL:[Link]

  • Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles Source: ACS Chemical Biology (via PubMed Central / NIH) URL:[Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation Source: Angewandte Chemie International Edition (via PubMed Central / NIH) URL:[Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Source: Current Protocols in Chemical Biology (via PubMed Central / NIH) URL:[Link]

Sources

Method

Application Note: Divergent Functionalization of 3-(2-Propynyloxy)azetidine Trifluoroacetate in Drug Discovery and Bioconjugation

Introduction & Mechanistic Rationale Azetidines are highly strained, four-membered nitrogen-containing heterocycles that have emerged as vital motifs in modern medicinal chemistry. Owing to their sp3-rich character, conf...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Azetidines are highly strained, four-membered nitrogen-containing heterocycles that have emerged as vital motifs in modern medicinal chemistry. Owing to their sp3-rich character, conformational rigidity, and enhanced metabolic stability, they frequently serve as superior bioisosteres for larger heterocycles like piperidines and morpholines[1].

3-(2-Propynyloxy)azetidine trifluoroacetate (CAS: 1864051-83-1) is a specialized building block that offers a dual-orthogonal functionalization scaffold:

  • The Azetidine Ring (N-Functionalization) : The secondary amine is protected as a trifluoroacetate (TFA) salt. Upon free-basing, the high s-character of the exocyclic N-H bond renders the nitrogen highly nucleophilic, facilitating Nucleophilic Aromatic Substitution (SNAr), amidation, or Buchwald-Hartwig cross-coupling.

  • The Terminal Alkyne (Click Chemistry) : The propargyl ether moiety provides a bioorthogonal handle for late-stage Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This is highly valuable for attaching fluorophores, PROTAC linkers, or targeting ligands without interfering with the core pharmacophore[2].

Workflow Visualization

G A 3-(2-Propynyloxy)azetidine TFA (Dual-Orthogonal Scaffold) B Free-Basing (DIPEA) Liberates 2° Amine A->B Pathway 1: Azetidine Ring D CuAAC Click Chemistry (CuSO4, THPTA, NaAsc) A->D Pathway 2: Alkyne Handle C N-Functionalization (SNAr, Amidation, Buchwald) B->C Electrophile C->D Late-Stage Click E 1,2,3-Triazole Conjugate (Fluorophores, PROTACs) D->E Azide Partner

Divergent functionalization pathways of 3-(2-Propynyloxy)azetidine TFA via N-derivatization and CuAAC.

Experimental Protocols

Protocol A: N-Functionalization via Nucleophilic Aromatic Substitution (SNAr)

Objective : Covalently link the azetidine core to an electron-deficient aryl or heteroaryl halide.

Causality & Design : The TFA salt renders the azetidine nitrogen protonated and non-nucleophilic. A sterically hindered, non-nucleophilic base (DIPEA) is required to liberate the free amine. Because of the inherent ring strain (~26 kcal/mol), the azetidine nitrogen exhibits enhanced nucleophilicity compared to unstrained amines, allowing SNAr to proceed efficiently even with moderately deactivated electrophiles.

Step-by-Step Methodology :

  • Free-Basing : In a dry 10 mL reaction vial under a nitrogen atmosphere, suspend 3-(2-Propynyloxy)azetidine TFA (1.0 eq, 0.5 mmol) in anhydrous acetonitrile (ACN, 2.0 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol) dropwise. Stir for 10 minutes at room temperature. Rationale: The 3.0 eq of DIPEA ensures complete neutralization of the TFA salt and provides excess base to scavenge the hydrohalic acid generated during the subsequent SNAr reaction.

  • Electrophile Addition : Add the electron-deficient aryl halide (e.g., 2-fluoropyridine or 2,4-dichloropyrimidine, 1.1 eq, 0.55 mmol) to the reaction mixture.

  • Reaction Execution : Seal the vial and heat to 70–80 °C for 4–12 hours.

  • Self-Validating Step : Monitor the reaction via LC-MS. The protocol is self-validating when the extracted ion chromatogram shows the complete disappearance of the free azetidine mass (m/z 112.07 [M+H]+) and the emergence of the target N-arylated product mass.

  • Workup : Concentrate the mixture in vacuo. Reconstitute the residue in dichloromethane (DCM, 10 mL) and wash with saturated aqueous NaHCO3 (2 × 10 mL) to remove residual DIPEA salts. Dry the organic layer over Na2SO4, filter, and purify via flash column chromatography.

Protocol B: Late-Stage CuAAC Bioconjugation (THPTA-Accelerated)

Objective : Conjugate the alkyne-functionalized azetidine (or its N-derivatized downstream product) to an azide-bearing biomolecule or fluorophore in aqueous media.

Causality & Design : CuAAC relies on a Cu(I) catalyst to form a reactive copper-acetylide intermediate. However, Cu(I) is thermodynamically unstable in water and rapidly disproportionates or oxidizes to Cu(II), generating reactive oxygen species (ROS) that degrade sensitive proteins and nucleic acids. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is utilized as a water-soluble accelerating ligand to coordinate Cu(I), preventing its oxidation and sacrificially intercepting ROS[3].

Step-by-Step Methodology :

  • Reagent Preparation : Prepare the following stock solutions in deionized water: 100 mM THPTA, 20 mM CuSO4, and 100 mM Sodium Ascorbate. Critical Note: Sodium ascorbate is highly susceptible to oxidation and must be prepared immediately before use [4].

  • Catalyst Pre-complexation : In a microcentrifuge tube, mix the CuSO4 stock and THPTA stock at a 1:5 molar ratio (e.g., 5 µL of 20 mM CuSO4 + 25 µL of 100 mM THPTA). Rationale: Pre-chelating Cu(II) with THPTA prevents the precipitation of copper salts in buffer and ensures immediate stabilization of Cu(I) upon reduction[5].

  • Reaction Assembly : To a solution containing the azide-bearing partner (e.g., 50 µM protein in PBS, pH 7.4), add the alkyne-functionalized azetidine (1.5–5.0 eq relative to the azide).

  • Initiation : Add the pre-complexed CuSO4/THPTA mixture to the reaction. Finally, add the Sodium Ascorbate stock (to a final concentration of 2.5–5.0 mM) to initiate the reduction of Cu(II) to active Cu(I).

  • Incubation & Self-Validation : Incubate at room temperature for 30–60 minutes in the dark. Validate the successful formation of the 1,2,3-triazole linkage via SDS-PAGE (observing a molecular weight shift or fluorescence if using a dye) or LC-MS. The triazole bond is chemically inert and irreversible, confirming structural integrity.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected quantitative outcomes for the divergent functionalization of 3-(2-Propynyloxy)azetidine TFA.

Reaction TypeReagents / CatalystSolvent SystemTemp (°C)Time (h)Typical Yield (%)
Free-Basing DIPEA (3.0 eq)ACN or DCM250.5> 95 (In situ)
SNAr Aryl Fluoride/Chloride, DIPEAACN or DMF70–804–1265–85
Amidation Carboxylic Acid, HATU, DIPEADMF252–475–90
CuAAC (Click) CuSO4, THPTA, NaAscPBS / H2O250.5–1> 90

Sources

Application

3-(2-Propynyloxy)azetidine trifluoroacetate as a building block in medicinal chemistry

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Document Type: Technical Guide & Experimental Protocol Executive Summary & Structural Rationale In contemporary drug discovery, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Document Type: Technical Guide & Experimental Protocol

Executive Summary & Structural Rationale

In contemporary drug discovery, the push to navigate complex chemical space has led to the prioritization of building blocks that increase the fraction of sp³-hybridized carbons ( Fsp3​ ) while minimizing molecular weight and lipophilicity (LogP)[1][2]. 3-(2-Propynyloxy)azetidine trifluoroacetate (CAS: 1864051-83-1) has emerged as a premier bifunctional scaffold that perfectly aligns with these design principles[3][4].

This building block integrates two highly valuable orthogonal handles:

  • The Azetidine Ring: A four-membered, nitrogen-containing heterocycle that serves as a metabolically stable, low-LogP bioisostere for larger rings like pyrrolidines, piperidines, and morpholines[5][6].

  • The Propargyl Ether (Terminal Alkyne): A highly reactive, yet bench-stable moiety primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry"[7][8].

The compound is supplied as a trifluoroacetate (TFA) salt. The protonation of the secondary amine prevents spontaneous polymerization and volatility, ensuring long-term shelf stability while allowing for rapid in situ liberation using mild non-nucleophilic bases (e.g., DIPEA or TEA) during coupling reactions.

Physicochemical Profiling: The Azetidine Advantage

Replacing traditional secondary amine heterocycles with an azetidine core profoundly alters the physicochemical profile of a lead compound. The rigid, compact nature of the four-membered ring restricts conformational flexibility, which can reduce the entropic penalty upon target binding[5]. Furthermore, the altered hybridization of the nitrogen atom in the strained ring typically reduces basicity (pKa) compared to unstrained analogs, which can enhance membrane permeability and reduce hERG liability.

Table 1: Comparative Physicochemical Trends of Saturated N-Heterocycles
PropertyAzetidine CorePyrrolidine CorePiperidine CoreMechanistic Rationale
Ring Size 4-membered5-membered6-memberedAzetidine provides the most compact vector for substituents.
Lipophilicity (LogP) LowestModerateHighestFewer carbon atoms and a higher dipole moment reduce lipophilicity.
Basicity (pKa) ~8.0 - 9.0~10.0 - 10.5~10.5 - 11.0Increased s-character of the N lone pair in strained rings lowers basicity.
Metabolic Stability HighModerateLow/ModerateHigh ring strain makes CYP450-mediated α -oxidation energetically unfavorable[2].
Fsp3​ Contribution High (Compact)ModerateHigh (Bulky)Increases 3D character without adding excessive steric bulk[2].

Strategic Applications in Drug Design

Because 3-(2-Propynyloxy)azetidine possesses both a nucleophilic amine and a terminal alkyne, it is uniquely suited for modular synthesis, particularly in the development of chimeric molecules.

PROTAC and Molecular Glues Linker Construction

In Targeted Protein Degradation (TPD), linker design is critical. The azetidine nitrogen can be coupled via standard amide bond formation to a carboxylic acid-functionalized Protein of Interest (POI) ligand. Subsequently, the propargyl ether can be "clicked" with an azide-functionalized E3 ligase ligand. The azetidine core provides rigidity to the linker, potentially pre-organizing the PROTAC into a productive ternary complex conformation.

Activity-Based Protein Profiling (ABPP)

For chemical biology applications, the azetidine can be attached to a covalent warhead (e.g., a sulfonyl fluoride or acrylamide). Once the probe covalently modifies its target in live cells, the terminal alkyne serves as a bioorthogonal handle to attach an azide-fluorophore or azide-biotin via CuAAC for visualization or enrichment[9][10].

ReactivityMap Azetidine 3-(2-Propynyloxy)azetidine TFA Salt Amide N-Functionalization (Amide Coupling / SNAr) Azetidine->Amide HATU, DIPEA Click Alkyne Functionalization (CuAAC Click Chemistry) Azetidine->Click CuSO4, Ascorbate PROTAC Bifunctional Molecule (PROTAC / ABPP Probe) Amide->PROTAC Step 2: Click Click->PROTAC Step 2: Coupling

Figure 1: Bifunctional reactivity map of 3-(2-Propynyloxy)azetidine enabling modular assembly.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, researchers can ensure the integrity of the reaction before proceeding to the next synthetic step.

Protocol A: N-Functionalization via Amide Coupling

Objective: Couple the azetidine nitrogen to a carboxylic acid-containing POI ligand. HATU is selected as the coupling reagent due to its high efficiency with secondary and somewhat sterically hindered amines like azetidine.

Reagents:

  • Carboxylic Acid (1.0 eq)

  • 3-(2-Propynyloxy)azetidine TFA salt (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

  • Anhydrous DMF (0.1 M)

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF under an inert atmosphere (N₂ or Ar). Add 2.0 eq of DIPEA. Stir at room temperature for 10 minutes to form the active OAt ester.

  • Amine Liberation & Coupling: In a separate vial, dissolve the 3-(2-Propynyloxy)azetidine TFA salt in DMF and add the remaining 2.0 eq of DIPEA to liberate the free base. Add this solution dropwise to the activated acid mixture.

  • Reaction: Stir the mixture at room temperature for 2–4 hours.

  • Self-Validation Checkpoint (LC-MS): Monitor the reaction via LC-MS. Look for the complete disappearance of the starting carboxylic acid mass and the appearance of the desired amide mass ( [M+H]+ ). The azetidine starting material does not possess a strong chromophore, so rely on the acid's UV trace or ELSD.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: CuAAC (Click Chemistry) for Triazole Formation

Objective: React the terminal alkyne of the newly formed azetidine-amide with an azide-functionalized molecule[8].

Reagents:

  • Alkyne-functionalized intermediate from Protocol A (1.0 eq)

  • Azide-functionalized compound (1.05 eq)

  • CuSO₄·5H₂O (0.1 eq)

  • THPTA ligand (0.5 eq)

  • Sodium Ascorbate (0.5 eq)

  • Solvent: t-BuOH / H₂O (1:1, v/v) (0.05 M)

Step-by-Step Procedure:

  • Preparation: Dissolve the alkyne and azide in t-BuOH.

  • Catalyst Complexation: In a separate vial, pre-mix CuSO₄·5H₂O and THPTA in H₂O. Causality Note: THPTA is a water-soluble ligand that stabilizes the Cu(I) oxidation state, accelerates the reaction, and prevents alkyne homocoupling (Glaser coupling)[8].

  • Initiation: Add the Cu/THPTA complex to the reaction mixture. Finally, add a freshly prepared aqueous solution of Sodium Ascorbate to reduce Cu(II) to the active Cu(I) species.

  • Reaction: Stir at room temperature for 1–12 hours.

  • Self-Validation Checkpoint (IR/NMR):

    • IR Spectroscopy: Confirm the disappearance of the sharp terminal alkyne C≡C stretch at ~2100 cm⁻¹.

    • ¹H NMR: Confirm the appearance of the distinct 1,2,3-triazole proton singlet typically found between δ 7.8 – 8.5 ppm.

  • Workup: Dilute with water and extract with DCM. If copper removal is difficult, wash the organic layer with an aqueous EDTA solution or filter through a short pad of Celite/silica.

PROTACWorkflow Step1 POI Ligand-COOH + Azetidine-Alkyne Step2 Amide Intermediate (Alkyne Exposed) Step1->Step2 HATU, DIPEA Step4 CuAAC Reaction (CuSO4, Ascorbate) Step2->Step4 Step3 + E3 Ligase-Azide Step3->Step4 Final Final PROTAC (Triazole Linked) Step4->Final Click Assembly

Figure 2: Step-by-step assembly of a PROTAC molecule utilizing the bifunctional azetidine building block.

Conclusion

3-(2-Propynyloxy)azetidine trifluoroacetate is a highly versatile, dual-action building block. By leveraging the compact, metabolically stable nature of the azetidine ring and the bioorthogonal reactivity of the propargyl ether, medicinal chemists can rapidly assemble complex, drug-like architectures with optimized physicochemical properties. Adhering to the self-validating protocols outlined above ensures high-fidelity synthesis across both small-molecule and bioconjugation workflows.

References

  • ResearchGate / Future Medicinal Chemistry - Azetidines in medicinal chemistry: emerging applications and approved drugs (2026). Retrieved from: [Link]

  • Journal of Medicinal Chemistry (ACS) - Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly (2024). Retrieved from:[Link]

  • The Journal of Organic Chemistry (ACS) - Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents (2025). Retrieved from: [Link]

  • Chemical Reviews (ACS) - Hybrid Small-Molecule/Protein Fluorescent Probes (2024). Retrieved from: [Link]

  • Chemical Reviews (ACS) - Expanding the Genetic Code of Bioelectrocatalysis and Biomaterials (2024). Retrieved from:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing CuAAC Yields with 3-(2-Propynyloxy)azetidine Trifluoroacetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when researchers attempt Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using amine-containing terminal a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when researchers attempt Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using amine-containing terminal alkynes. 3-(2-Propynyloxy)azetidine trifluoroacetate presents a unique bifunctional challenge: it contains a highly strained secondary amine (the azetidine ring) and is supplied as an acidic trifluoroacetate (TFA) salt.

This guide is designed to deconstruct the causality behind common experimental failures and provide a self-validating, field-proven system to achieve near-quantitative click yields.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My click reaction yield is extremely low or completely stalled. What is the primary cause?

A1: A pH-induced failure of the catalytic redox cycle. Because this alkyne is supplied as a TFA salt, adding it to an unbuffered or weakly buffered aqueous solution will immediately drop the reaction pH. Sodium ascorbate, the standard reducing agent used to generate the active Cu(I) catalyst, has a pKa​ of approximately 4.2. If the TFA salt drops the reaction pH below 6.0, the ascorbate becomes heavily protonated to ascorbic acid, drastically reducing its thermodynamic ability to reduce Cu(II) to Cu(I)[1][2]. The Fix: You must decouple the substrate's acidity from the reaction environment by utilizing a high-capacity buffer (e.g., 100 mM HEPES or Sodium Phosphate) strictly titrated to pH 7.4[3][4].

Q2: I adjusted the pH to basic conditions (pH > 9) to neutralize the TFA, but the reaction still failed. Why?

A2: Catalyst poisoning via competitive amine coordination. While neutralizing the TFA is necessary, over-basifying the reaction is catastrophic. The azetidine ring is a secondary amine with a pKa​ of approximately 11.3[5][6]. At physiological pH (7.4), the nitrogen is fully protonated ( NH2+​ ) and sterically hindered from coordinating metals. However, if the pH is pushed too high, the azetidine converts to its free base form. Free secondary amines act as strong Lewis bases that competitively displace stabilizing ligands from Cu(I), effectively poisoning the catalyst and halting the cycloaddition[7]. The Fix: Maintain a strict pH window of 7.0–7.5. This "Goldilocks zone" keeps the azetidine protonated (preventing Cu-binding) while keeping ascorbate deprotonated (enabling Cu reduction).

Q3: My reaction mixture turns brown shortly after adding the reagents, and I see precipitation. How do I prevent this?

A3: Ligand deficiency leading to Cu(I) disproportionation. A brown solution is the universal indicator that Cu(I) has disproportionated into Cu(0) and Cu(II), or that ascorbate has rapidly oxidized, generating reactive oxygen species (ROS)[3][8]. This occurs when the Cu(I) intermediate is left "naked" in solution. The Fix: You must utilize a water-soluble Cu(I)-stabilizing ligand. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is the gold standard here because it encapsulates the copper center, accelerating the reaction while shielding it from both ROS and any transient free amines[9][10].

Part 2: Pathway Visualization

The following diagram illustrates the critical logical relationship between the pH-dependent state of the azetidine ring and the efficiency of the CuAAC catalytic cycle.

CuAAC_Optimization cluster_azetidine 3-(2-Propynyloxy)azetidine Equilibrium cluster_catalysis CuAAC Catalytic Cycle TFA_Salt Protonated Azetidine (TFA Salt) Ideal State (pH 7.0 - 7.5) Free_Base Free Base Azetidine Inhibitory State (pH > 9.0) TFA_Salt->Free_Base High pH Product Triazole Conjugate (High Yield) TFA_Salt->Product Terminal Alkyne Reacts Free_Base->TFA_Salt Low pH Poisoned_Cu Amine-Cu Complex (Dead Catalyst) Free_Base->Poisoned_Cu Competes for Cu(I) Cu_Source Cu(II) + Ascorbate Cu_I Active Cu(I)-THPTA Catalyst Cu_Source->Cu_I Reduction (Requires pH > 6.0) Cu_I->Poisoned_Cu Ligand Displacement Cu_I->Product Azide + Alkyne

Figure 1: pH-dependent equilibrium of azetidine TFA and its impact on CuAAC catalytic efficiency.

Part 3: Quantitative Optimization Matrix

To summarize the causality discussed above, the following table outlines how different variables interact to dictate the final yield of your click reaction.

Reaction ConditionpHLigand UsedAscorbate StateAzetidine StateExpected CuAAC Yield
Unbuffered + TFA Salt< 6.0THPTA (1:5)Protonated (Inactive)Protonated (Safe)< 10% (No Cu reduction)
Over-buffered Base> 9.0THPTA (1:5)Deprotonated (Active)Free Base (Inhibitory)< 20% (Catalyst Poisoned)
Buffered (HEPES)7.4NoneDeprotonated (Active)Protonated (Safe)~40% (Cu(I) degrades)
Buffered (HEPES) 7.4 THPTA (1:5) Deprotonated (Active) Protonated (Safe) > 95% (Optimal)

Part 4: Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. At each critical juncture, a physical observation will confirm whether the chemical environment is correct before you proceed to the next step.

Materials Required:

  • 3-(2-Propynyloxy)azetidine trifluoroacetate (Alkyne)

  • Azide-functionalized partner (e.g., fluorophore, biomolecule)

  • CuSO4​⋅5H2​O (100 mM stock in ddH2​O )

  • THPTA Ligand (250 mM stock in ddH2​O )

  • Sodium Ascorbate (100 mM stock, must be prepared fresh daily )

  • 100 mM HEPES Buffer, pH 7.4

Step-by-Step Methodology:

Step 1: Catalyst Pre-Complexation

  • In a clean microcentrifuge tube, mix 10 µL of 100 mM CuSO4​ with 20 µL of 250 mM THPTA to achieve a strict 1:5 molar ratio[3][4].

  • Vortex briefly and incubate at room temperature for 5 minutes.

  • Validation Check: The solution must remain a clear, light blue. If it turns cloudy or green, the THPTA has degraded or the water source is contaminated. Discard and remake.

Step 2: Substrate & Buffer Assembly

  • In the main reaction vessel, add your Azide partner (final concentration typically 20–50 µM) and 3-(2-Propynyloxy)azetidine TFA (typically 1.5x to 2x molar excess relative to the azide) into 100 mM HEPES buffer (pH 7.4).

  • Mix thoroughly by pipetting.

  • Validation Check: Spot 1 µL of the mixture onto pH indicator paper. It must read between 7.0 and 7.5. If the high concentration of the TFA salt has dropped the pH below 7.0, titrate with micro-volumes of 0.1 M NaOH until corrected.

Step 3: Reaction Assembly

  • Add the pre-complexed CuSO4​ /THPTA mixture to the main reaction vessel. The final CuSO4​ concentration should be between 1 mM and 2 mM depending on substrate concentration[4][11].

  • Vortex gently to ensure homogeneous distribution.

Step 4: Initiation via Reduction

  • Add freshly prepared Sodium Ascorbate to achieve a final concentration of 5–10 mM (typically a 5-to-10-fold excess over Copper)[3][9].

  • Cap the tube, vortex immediately, and protect from light.

  • Validation Check: Upon adding the ascorbate, the faint blue color of the Cu(II) complex should disappear, leaving a colorless or very pale solution. This confirms successful reduction to Cu(I). If the solution immediately turns brown, your ascorbate stock is oxidized and the reaction will fail[3].

Step 5: Incubation and Cleanup

  • Incubate at room temperature for 30 to 60 minutes.

  • Quench the reaction (if necessary for downstream assays) by adding EDTA to chelate the copper, or proceed directly to your standard purification method (e.g., ethanol precipitation, HPLC, or dialysis).

References

  • [PROTOCOL-10] Copper-Mediated Azide-Alkyne Click Chemistry. Benchling / iGEM.
  • CuAAC Biomolecule Reaction Buffer Kit (THPTA based). Jena Bioscience.
  • Protocol for Azide-Alkyne Click Chemistry. BroadPharm.
  • CuAAC Cell Reaction Buffer Kit (THPTA based). Jena Bioscience.
  • Cell Lys
  • Acid-Base Jointly Promoted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.
  • Optimized Methods for the Production and Bioconjugation of Site-Specific, Alkyne-Modified Glucagon-like Peptide-1 (GLP-1) Analogs.
  • Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ.
  • Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction. PMC.
  • Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. PMC.
  • Azetidine. Grokipedia.
  • Preparation and Synthetic Applic

Sources

Optimization

preventing TFA salt degradation in 3-(2-Propynyloxy)azetidine trifluoroacetate

Welcome to the technical support guide for 3-(2-Propynyloxy)azetidine trifluoroacetate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-(2-Propynyloxy)azetidine trifluoroacetate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and handling of this compound. The trifluoroacetate (TFA) salt form, while aiding in purification and initial handling, can present stability challenges that require careful management. This guide provides in-depth, experience-based answers to frequently asked questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

FAQ 1: I just received my vial of 3-(2-Propynyloxy)azetidine trifluoroacetate. What are the immediate signs of degradation I should look for, and what are the optimal long-term storage conditions?

Answer: Upon receipt, your product should be a white to off-white solid. Any significant discoloration (e.g., yellowing or browning), clumping, or an oily appearance may suggest the uptake of atmospheric moisture and potential degradation.

The primary stability concerns for this molecule are the strained four-membered azetidine ring and the presence of the acidic TFA counterion. The azetidine ring is susceptible to nucleophilic attack and ring-opening, a process that can be catalyzed by acid.[1][2] Therefore, meticulous storage is critical to ensure the compound's integrity for long-term use.

For optimal stability, we recommend adhering to the following storage protocol:

Parameter Condition Rationale
Temperature -20°CMinimizes the rate of potential acid-catalyzed degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen. Moisture can initiate hydrolytic degradation pathways, and the acidic TFA salt can become more aggressive in an aqueous environment.
Container Tightly sealed amber vialProtects the compound from light and atmospheric exposure. Use vials with PTFE-lined caps to prevent contamination.
Handling DesiccatorAfter opening, store the vial within a desiccator containing a drying agent (e.g., Drierite, silica gel) to protect it from ambient moisture.
FAQ 2: Why is the trifluoroacetate (TFA) salt a specific concern for the stability of this molecule?

Answer: Trifluoroacetic acid is a strong acid (pKa ~0.5) commonly used during HPLC purification of amines, resulting in the formation of a TFA salt. While this salt form often improves the crystallinity and handling of the compound, the residual acidity of the TFA counterion can be problematic for sensitive functional groups.[3]

In the case of 3-(2-Propynyloxy)azetidine, there are two primary functional groups of concern:

  • The Azetidine Ring: This four-membered ring is inherently strained. The nitrogen atom can be protonated by the TFA, forming an azetidinium ion. This process increases the ring strain and makes the ring's carbon atoms more electrophilic and thus more susceptible to nucleophilic attack and ring-opening.[1][4] This can lead to the formation of undesired byproducts over time, especially if moisture or other nucleophiles are present.

  • The Propargyl Ether: Ethers are generally stable but can be cleaved under strong acidic conditions.[5][6] The process involves protonation of the ether oxygen, converting it into a good leaving group. While this typically requires harsh conditions (e.g., strong acid and heat), the persistent presence of the acidic TFA counterion, especially at elevated temperatures or in solution, could potentially lead to slow hydrolysis or rearrangement of the propargyl group.[7][8]

The diagram below illustrates the primary acid-catalyzed degradation pathway involving the azetidine ring.

Diagram 1: Potential Acid-Catalyzed Azetidine Ring-Opening cluster_0 Initial State cluster_1 Degradation Pathway A 3-(2-Propynyloxy)azetidine (TFA Salt) B Protonation of Azetidine N (Azetidinium Ion Formation) A->B + H⁺ (from TFA) C Nucleophilic Attack (e.g., by H₂O) B->C Increased Ring Strain D Ring-Opened Product C->D

Caption: Potential degradation via acid-catalyzed azetidine ring-opening.

FAQ 3: I need to use the compound in a reaction sensitive to acid. How can I remove the TFA salt and isolate the free base?

Answer: It is highly recommended to convert the TFA salt to the free base before use in reactions that are base-catalyzed, involve acid-sensitive reagents (like certain protecting groups), or where the TFA could interfere with catalysis. There are several effective methods to achieve this.

Method 1: Liquid-Liquid Extraction (Aqueous Workup)

This is a classic and reliable method for moderately polar, water-insoluble compounds.

Experimental Protocol:

  • Dissolution: Dissolve the 3-(2-Propynyloxy)azetidine TFA salt in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Basification & Washing: Transfer the solution to a separatory funnel and wash with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute (e.g., 5%) potassium carbonate (K₂CO₃) solution.[9] Perform this wash 2-3 times to ensure complete neutralization and removal of the TFA salt.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure (rotary evaporation) to yield the free base, which will likely be an oil.

Method 2: Solid-Phase Extraction (SPE)

This method is excellent for polar compounds or for quickly processing small-scale reactions, avoiding aqueous workups.[10] A strong cation-exchange (SCX) cartridge can be used, but a basic resin is often simpler.

Experimental Protocol:

  • Resin Preparation: Use a pre-packed basic resin cartridge (e.g., PoraPak Rxn CX, Amberlyst A-21) or pack a small column with the resin.[10] Condition the cartridge according to the manufacturer's instructions, typically with the solvent used for dissolution (e.g., methanol or DCM).

  • Loading: Dissolve the TFA salt in a minimal amount of the appropriate solvent and load it onto the conditioned cartridge.

  • Elution: Elute the free base from the cartridge using the same solvent. The trifluoroacetic acid will remain bound to the basic resin.

  • Isolation: Collect the eluent and remove the solvent under reduced pressure.

Method 3: Co-evaporation

For removing trace amounts of residual TFA (not for neutralizing the bulk salt), co-evaporation can be effective. This is often done after an initial workup.[11]

Experimental Protocol:

  • Dissolve the compound in a solvent like dichloromethane or methanol.

  • Add a higher-boiling, non-acidic solvent like toluene.

  • Concentrate the mixture under reduced pressure. The toluene forms an azeotrope with the TFA, facilitating its removal. Repeat 2-3 times.[11]

Method Advantages Disadvantages Best For
Liquid-Liquid Extraction Scalable, highly effective, uses common lab reagents.Can be problematic for highly water-soluble compounds; can be time-consuming.Milligram to multi-gram scale of water-insoluble compounds.
Solid-Phase Extraction Fast, efficient, avoids water, good for polar compounds.Requires specific cartridges, may have capacity limits.Small to medium scale, rapid purification, polar molecules.
Co-evaporation Simple, good for removing final traces.Ineffective for bulk salt removal.Final "polishing" step after a primary removal method.
FAQ 4: I suspect my sample has degraded. What is a reliable workflow to confirm degradation and assess the purity of my material?

Answer: Confirming degradation requires analytical characterization. A multi-step approach is recommended to identify potential impurities and quantify the purity of the remaining starting material.

Diagram 2: Workflow for Investigating Compound Degradation cluster_0 Step 1: Initial Analysis cluster_1 Step 2: Data Interpretation cluster_2 Step 3: Confirmation & Quantification A Dissolve sample in appropriate solvent (e.g., MeCN/H₂O, MeOH) B Analyze via LC-MS A->B C Check for expected [M+H]⁺ ion B->C H Quantify purity using qNMR or HPLC with a calibrated standard B->H D Search for new peaks in UV and MS chromatograms C->D E Analyze mass of new peaks. (e.g., M+18 for hydrolysis) D->E F Isolate impurity if possible (prep-HPLC/TLC) E->F If significant G Characterize via NMR F->G

Caption: A logical workflow for investigating potential compound degradation.

Analytical Protocol:

  • LC-MS Analysis: This is the most powerful initial technique.

    • Sample Prep: Prepare a dilute solution (~1 mg/mL) of your compound in a suitable solvent like acetonitrile/water or methanol.

    • Analysis: Run a standard reverse-phase HPLC gradient coupled to a mass spectrometer (ESI positive mode is ideal for amines).

    • What to Look For:

      • Check for the expected mass-to-charge ratio ([M+H]⁺) of the intact compound.

      • Look for the appearance of new peaks in the chromatogram. The most likely degradation product from hydrolysis (ring-opening with water) would have a mass of [M+18].

      • Compare the peak area percentage of your main compound to any new impurity peaks to get a semi-quantitative estimate of purity.[1]

  • NMR Spectroscopy (¹H and ¹⁹F):

    • ¹H NMR: Dissolve a sample in a deuterated solvent (e.g., DMSO-d₆ or MeOD). Degradation, particularly ring-opening, will lead to the appearance of new, complex signals in the aliphatic region and potentially a new alcohol (-OH) proton signal.

    • ¹⁹F NMR: This is a highly sensitive method to confirm the presence of the TFA counterion. A signal around -76 ppm is characteristic of the CF₃ group of trifluoroacetate.

If significant degradation is confirmed and you need to rescue the material, purification via flash column chromatography (after free-basing) or preparative HPLC may be possible, depending on the nature of the impurities.

References

  • Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 – Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. Available at: [Link]

  • Pace, V. et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1638–1644. Available at: [Link]

  • ResearchGate. (2021). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. Available at: [Link]

  • Royal Society of Chemistry. (2010). Supplementary Information for Peptide Coupling. Available at: [Link]

  • ResearchGate. (2012). How can I remove TFA in a product? Available at: [Link]

  • Waters Corporation. (n.d.). Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX. Available at: [Link]

  • LifeTein. (n.d.). TFA removal service: switch to acetate or HCl salt form of peptide. Available at: [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Available at: [Link]

  • ResearchGate. (2012). Revised mechanism for the hydrolysis of ethers in aqueous acid. Available at: [Link]

  • ResearchGate. (2018). Mechanism of degradation of propargyl alcohol by acid-catalysed hydrolysis. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-(2-Propynyloxy)azetidine Trifluoroacetate Conversions

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 3-(2-Propynyloxy)azetidine trifluoroacetate . As a bifunctional buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 3-(2-Propynyloxy)azetidine trifluoroacetate .

As a bifunctional building block, this molecule offers an azetidine ring for amine derivatization (e.g., amide couplings, reductive aminations) and a propargyl ether group for alkyne derivatization (e.g., CuAAC "Click" chemistry). However, its formulation as a trifluoroacetate (TFA) salt introduces specific physiochemical challenges that frequently lead to incomplete conversions. This guide addresses the root causes of these failures and provides field-proven, self-validating protocols to ensure synthetic success.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: My amide coupling reaction is stalling at 40-50% conversion, and LC-MS shows a major byproduct with a +96 Da mass shift. What is happening?

The Causality: You are observing the formation of a trifluoroacetamide side product. When you mix the azetidine TFA salt, a carboxylic acid, and a coupling reagent (like EDC, HATU, or PyBOP) with a base (like DIPEA), the coupling reagent does not just activate your carboxylic acid. It can also activate the trifluoroacetate counterion present in the mixture. The activated TFA then reacts rapidly with the newly free-based azetidine amine, forming an unreactive trifluoroacetamide[1]. This side reaction consumes both your starting material and your coupling reagent, stalling the desired conversion.

The Solution: You must either completely remove the TFA counterion prior to the reaction (see Q2) or use a pre-activation strategy . By pre-activating your carboxylic acid with the coupling reagent for 15–30 minutes before adding the azetidine TFA salt and base, you ensure the coupling reagent is fully consumed by the desired acid, leaving none available to activate the TFA[2].

Q2: I tried to free-base the azetidine TFA salt using a standard NaOH/DCM aqueous extraction, but my recovered yield was near zero. Where did my compound go?

The Causality: 3-(2-Propynyloxy)azetidine is a low-molecular-weight, highly polar secondary amine. Once deprotonated (free-based), it exhibits extreme aqueous solubility. If you attempt a standard basic aqueous workup, the free amine will partition almost entirely into the aqueous layer, resulting in catastrophic yield loss in the organic phase.

The Solution: Utilize a non-aqueous neutralization method. The most reliable approach is to dissolve the TFA salt in an organic solvent (like methanol or DCM) and stir it with a weakly basic anion-exchange resin, such as Amberlite IRA-67 (free base form). The resin acts as a sponge for the TFA acid, leaving the free azetidine amine in solution. You simply filter off the resin and evaporate the solvent to obtain the pure free base[3].

Q3: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this building block is incredibly sluggish compared to other terminal alkynes. How do I fix this?

The Causality: The CuAAC reaction is highly pH-dependent. The catalytic cycle relies on the formation of a copper acetylide intermediate, a step that requires the deprotonation of the terminal alkyne[4]. The presence of the strongly acidic TFA counterion lowers the local pH of the reaction mixture. If the pH drops below the optimal threshold, the deprotonation step becomes thermodynamically unfavorable, and the catalytic cycle stalls[5].

The Solution: You must buffer the reaction and provide excess non-nucleophilic base. Adding 3.0 to 5.0 equivalents of DIPEA neutralizes the TFA and maintains the slightly basic environment required for copper acetylide formation. Additionally, using a Cu(I)-stabilizing ligand like THPTA prevents the amine from competitively coordinating and poisoning the copper catalyst[6].

Part 2: Mechanistic Visualizations

Amide Coupling vs. TFA-Amide Formation Pathway

The following diagram illustrates the mechanistic divergence that occurs when coupling reagents are exposed to TFA salts without pre-activation.

AmideCoupling AmineTFA 3-(2-Propynyloxy)azetidine TFA Salt FreeAmine Free Azetidine Amine AmineTFA->FreeAmine Base (DIPEA) ActivatedTFA Activated TFA (Side Reaction) AmineTFA->ActivatedTFA EDC/HATU (If not pre-activated) DesiredAmide Desired Amide Product FreeAmine->DesiredAmide + Activated Acid TFAAmide Trifluoroacetamide Side Product (+96 Da) FreeAmine->TFAAmide + Activated TFA CouplingReagent Coupling Reagent (e.g., EDC/HATU) ActivatedAcid Activated Carboxylic Acid CouplingReagent->ActivatedAcid R-COOH CouplingReagent->ActivatedTFA TFA Anion

Caption: Mechanistic divergence of 3-(2-Propynyloxy)azetidine: Desired amide coupling vs. TFA-amide side product formation.

CuAAC Catalytic Cycle & pH Dependence

This diagram highlights the specific bottleneck in the click chemistry workflow caused by unneutralized TFA.

CuAAC_pH AlkyneTFA Alkyne-Azetidine TFA Salt PiComplex Cu(I)-Alkyne π-Complex AlkyneTFA->PiComplex + Cu(I) CuCatalyst Cu(I) Catalyst + THPTA Ligand CuCatalyst->PiComplex CuAcetylide Copper Acetylide Intermediate PiComplex->CuAcetylide Base (Deprotonation) Stall Reaction Stalls (Low pH from TFA) PiComplex->Stall Acidic (TFA present) Triazole 1,2,3-Triazole Product CuAcetylide->Triazole + Azide Azide R-Azide Azide->Triazole

Caption: CuAAC catalytic cycle highlighting the pH-dependent deprotonation step inhibited by unneutralized TFA.

Part 3: Quantitative Data & Troubleshooting Matrix

The following table summarizes the key analytical markers and corrective actions for incomplete conversions.

Reaction TypePrimary IssueLC-MS ObservationRoot CauseCorrective Action
Amide Coupling Reaction stalls at <50%Major peak at [M+H] + 96 DaUnintended activation of TFA counterion by coupling reagent.Pre-activate carboxylic acid for 30 mins, or use IRA-67 resin to free-base.
Amide Coupling No product, amine missingAmine peak absent in organic layer post-workupFree azetidine partitioned into aqueous layer during basic wash.Avoid aqueous workups. Neutralize via solid-supported base (IRA-67).
CuAAC (Click) Sluggish/IncompleteStarting materials remain; Cu(II) blue color persistsLow pH prevents copper acetylide formation; amine poisons Cu catalyst.Add 3-5 eq DIPEA; use THPTA ligand to stabilize Cu(I).

Part 4: Validated Experimental Protocols

Protocol A: Non-Aqueous Free-Basing and Amide Coupling

This self-validating protocol ensures zero aqueous yield loss and prevents TFA-amide formation.

  • Resin Preparation: Wash Amberlite IRA-67 resin (free base form, 3.0 eq by weight capacity) sequentially with Methanol, THF, and DCM. Dry briefly under vacuum[3].

  • Neutralization: Dissolve 3-(2-Propynyloxy)azetidine trifluoroacetate (1.0 eq) in anhydrous DCM (0.1 M). Add the prepared IRA-67 resin. Stir gently at room temperature for 2 hours.

  • Validation Check: Spot the solution on TLC and expose to ninhydrin stain. A dark purple spot confirms the presence of the free secondary amine.

  • Filtration: Filter the mixture through a sintered glass funnel to remove the resin. Rinse the resin with a small volume of DCM.

  • Pre-Activation: In a separate flame-dried flask, dissolve the target carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (2.0 eq). Stir for 20 minutes to fully form the activated ester[2].

  • Coupling: Dropwise add the DCM solution of the free azetidine to the pre-activated acid mixture. Stir at room temperature for 4 hours. Monitor by LC-MS to confirm the absence of the +96 Da TFA-amide adduct.

Protocol B: Optimized CuAAC (Click) Reaction for TFA Salts

This protocol utilizes excess base and stabilizing ligands to force the reaction through the pH bottleneck.

  • Reagent Assembly: In a degassed vial, combine the azide (1.0 eq) and 3-(2-Propynyloxy)azetidine trifluoroacetate (1.2 eq) in a 1:1 mixture of t-BuOH and Water (0.1 M total concentration).

  • pH Adjustment: Add DIPEA (4.0 eq). Self-Validation: Check the pH of the solution with pH paper; it must be ≥ 8.0 to ensure the TFA is fully neutralized and the alkyne can be deprotonated[5].

  • Catalyst Preparation: In a separate vial, mix CuSO4​⋅5H2​O (0.1 eq) and THPTA ligand (0.2 eq) in water. Stir for 5 minutes until a light blue complex forms[6].

  • Reduction: Add Sodium Ascorbate (0.5 eq, freshly prepared aqueous solution) to the catalyst mixture. The solution will turn colorless, indicating the formation of active Cu(I).

  • Cycloaddition: Transfer the active catalyst solution to the main reaction vial. Stir at room temperature for 12 hours. The high concentration of DIPEA and THPTA will prevent the azetidine from poisoning the catalyst, driving the reaction to >95% conversion.

Part 5: References

  • Fluorous Boc (FBoc) Carbamates: New Amine Protecting Groups for Use in Fluorous Synthesis The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Practical, Highly Convergent, Asymmetric Synthesis of a Selective PPARγ Modulator Organic Process Research & Development - ACS Publications URL:[Link]

  • Parallel Protocol for the Selective Methylation and Alkylation of Primary Amines Journal of Combinatorial Chemistry - ACS Publications URL:[Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications Chemical Reviews - PMC / NIH URL:[Link]

  • Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Organic Chemistry Portal URL:[Link]

  • Click Chemistry (Azide / alkyne reaction) Reagents and Protocols Interchim BioSciences URL:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions of 3-(2-Propynyloxy)azetidine Trifluoroacetate

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 3-(2-Propynyloxy)azetidine trifluoroacetate (CAS: 1864051-83-1).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 3-(2-Propynyloxy)azetidine trifluoroacetate (CAS: 1864051-83-1). Handling this bifunctional building block requires precision. The combination of a highly strained four-membered ring and a reactive propargyl ether creates multiple competing pathways for degradation under basic conditions.

This guide provides a mechanistic breakdown of these side reactions, field-proven troubleshooting FAQs, and a self-validating protocol to ensure high-yield N-functionalization.

Part 1: Core Causality & Mechanistic Risk Profiling

To successfully utilize this compound, you must understand the thermodynamic and kinetic forces at play during the neutralization of its trifluoroacetate (TFA) salt. Side reactions are not random; they are the direct result of specific chemical triggers.

1. Azetidine Ring Strain & Nucleophilic Vulnerability Azetidines possess significant inherent ring strain ()[1]. While the secondary amine (pKa ~11.29)[2] is an excellent nucleophile, the strained carbon-nitrogen bonds are highly susceptible to nucleophilic attack and subsequent ring-opening[3],[4]. This degradation is exponentially accelerated by thermal energy and the presence of Lewis acids[1].

2. Propargyl Ether Isomerization The 3-(2-propynyloxy) substituent introduces a secondary vulnerability. Under strongly basic conditions, propargyl ethers readily undergo [5],[6]. This is driven by the abstraction of the moderately acidic propargylic protons.

3. The Exothermic Neutralization Trap Because the compound is supplied as a TFA salt, it must be neutralized to liberate the free base before functionalization. The acid-base reaction between TFA and an added amine base is highly exothermic. If performed rapidly at room temperature, the localized heat spikes act as a thermal catalyst for both ring-opening and allenyl isomerization[1].

MechanisticPathways Salt 3-(2-Propynyloxy)azetidine TFA BaseAdd Base Addition (Exothermic) Salt->BaseAdd + Base FreeBase Free Base Intermediate BaseAdd->FreeBase - TFA salt Iso Pathway A: Allenyl Ether Isomerization FreeBase->Iso Strong Base / Heat RingOp Pathway B: Azetidine Ring-Opening FreeBase->RingOp Nucleophiles / Heat Target Desired Pathway: N-Functionalization FreeBase->Target Electrophile at 0°C

Fig 1. Mechanistic divergence of 3-(2-Propynyloxy)azetidine under basic conditions.

Part 2: Troubleshooting Guides & FAQs

Q1: I am observing a shift in my NMR peaks (e.g., new signals around 6.0 ppm) and a change in retention time, but the mass remains the same. What happened? A1: You are observing the base-catalyzed isomerization of your propargyl ether into an allenyl ether[5]. This occurs when the base used is too strong (e.g., NaH, KOtBu) or when localized heating occurs during neutralization.

  • Causality: Strong bases or thermal spikes provide the activation energy required to abstract the propargylic proton, leading to rearrangement.

  • Resolution: Switch to a sterically hindered, milder base like N,N-Diisopropylethylamine (DIPEA) and ensure the reaction is strictly maintained at 0 °C during base addition.

Q2: My LCMS shows a mass corresponding to[M+H+18] or complex oligomers during N-acylation. How do I prevent this? A2: This indicates nucleophilic ring-opening of the azetidine[1],[4]. The addition of water (+18 Da) or self-condensation occurs when the ring strain is overcome by thermal energy or activated by Lewis acidic electrophiles (like certain acyl chlorides)[1].

  • Causality: The free base azetidine is highly reactive. At temperatures >25 °C, the activation barrier for C-N bond cleavage is easily breached.

  • Resolution: Perform the reaction at 0 °C to -78 °C. Add electrophiles dropwise to a pre-cooled solution to prevent localized exotherms[1].

Q3: How do I choose the right base for neutralizing the TFA salt? A3: The ideal base must be strong enough to deprotonate the TFA salt but bulky enough to avoid participating in nucleophilic ring-opening or abstracting the propargylic proton. Refer to the Data Presentation section below for a quantitative breakdown.

Part 3: Data Presentation & Reaction Parameters

Table 1: Base Selection Matrix for TFA Neutralization
Base TypeExamplepKa (Conjugate Acid)Isomerization RiskRing-Opening RiskRecommendation
Strong Inorganic NaH, KOtBu> 16.0High High DO NOT USE
Unhindered Amine TEA, Pyrrolidine10.5 - 11.2ModerateModerateUse with Caution
Hindered Amine DIPEA (Hünig's Base)~ 10.5Low Low RECOMMENDED
Weak Inorganic K₂CO₃, NaHCO₃6.4 - 10.3LowLowSuitable for biphasic
Table 2: Temperature Effects on Azetidine Stability
TemperatureReaction KineticsSide Reaction Profile
-78 °C Very SlowDegradation fully suppressed.
0 °C OptimalMinimal side reactions (if base is added dropwise).
25 °C (RT) FastModerate (Allenyl ether formation and ring-opening observed).
> 50 °C Very FastHigh (Rapid ring-opening and polymerization)[1].

Part 4: Self-Validating Experimental Protocol

To guarantee the integrity of the azetidine ring and the propargyl ether, follow this step-by-step self-validating methodology for N-functionalization.

ExpWorkflow S1 1. Dissolve TFA Salt (Dry DCM/THF) S2 2. Cool to 0 °C (Ice/Water Bath) S1->S2 S3 3. Dropwise Base Addition (DIPEA, 1.2-1.5 eq) S2->S3 S4 4. In-situ LCMS Validation (Confirm Free Base) S3->S4 S5 5. Electrophile Addition (Maintain 0 °C) S4->S5 S6 6. Mild Quench & Workup S5->S6

Fig 2. Self-validating workflow for the safe neutralization and functionalization of the TFA salt.

Step-by-Step Methodology:
  • Preparation: Dissolve 1.0 eq of 3-(2-Propynyloxy)azetidine trifluoroacetate in anhydrous DCM or THF to create a 0.1 M solution.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the system to equilibrate to exactly 0 °C for 15 minutes.

    • Causality: This thermal buffer prevents the subsequent neutralization exotherm from providing the activation energy required for ring-opening[1].

  • Controlled Neutralization: Add 1.2 to 1.5 eq of DIPEA dropwise over 10 minutes.

    • Causality: DIPEA provides sufficient basicity to neutralize the TFA salt without acting as a competing nucleophile.

  • System Validation (In-Process Control): Before adding any electrophile, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via rapid LCMS.

    • Validation Check: Confirm the presence of the free base ([M+H]⁺ = 112.1). Ensure there are no +18 Da peaks (indicating ring-opening) or retention time shifts (indicating allenyl isomerization)[5],[1]. Do not proceed until the intermediate is validated.

  • Electrophile Addition: Add the desired electrophile (e.g., acyl chloride, alkyl halide) dropwise while strictly maintaining the temperature at 0 °C.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO₃. Avoid strong acids during the workup, as protonation of the azetidine nitrogen drastically increases its susceptibility to nucleophilic cleavage[1],[4].

Part 5: References

  • Title: Azetidine - Grokipedia Source: Grokipedia URL: [Link][2]

  • Title: Enhanced Diastereoselectivity in β-Mannopyranosylation through the Use of Sterically Minimal Propargyl Ether Protecting Groups Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link][5],[6]

  • Title: Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link][3]

  • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: PubMed Central (NIH) URL: [Link][4]

Sources

Optimization

extending the shelf life of 3-(2-Propynyloxy)azetidine trifluoroacetate stock solutions

Welcome to the technical support center for 3-(2-Propynyloxy)azetidine Trifluoroacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-(2-Propynyloxy)azetidine Trifluoroacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on extending the shelf life of stock solutions of this valuable synthetic building block. By understanding the underlying chemical principles and following best practices, you can ensure the integrity and reactivity of your material throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 3-(2-Propynyloxy)azetidine trifluoroacetate stock solutions?

A1: The molecule possesses three key structural features that influence its stability: the strained azetidine ring, the reactive terminal alkyne (propargyl group), and the ether linkage. The primary degradation pathways are initiated by:

  • Moisture and Protic Solvents: The presence of water or other protic solvents can lead to the hydration of the alkyne group, potentially forming a ketone.[1] More critically, it can facilitate the acid-mediated ring-opening of the azetidine ring, a process driven by the inherent ring strain (approx. 25.4 kcal/mol).[2][3]

  • Acidic or Basic Conditions: Strong acids can catalyze both ether cleavage and azetidine ring-opening.[4][5][6] Strong bases can deprotonate the terminal alkyne, which may lead to undesired side reactions.

  • Oxidizing Agents: The propargyl group is susceptible to oxidation, which can lead to cleavage of the carbon-carbon triple bond.[1] The ether linkage can also be prone to oxidation, potentially forming peroxides.

  • Temperature: Elevated temperatures accelerate all degradation pathways, including potential polymerization of the alkyne.[1]

  • Light: While not as common for this structure, prolonged exposure to high-energy light can sometimes promote radical-based degradation pathways.

Q2: What are the visible signs of degradation in my stock solution?

A2: Visual inspection can often provide the first clues of compromised solution integrity. Look for:

  • Color Change: A fresh solution should be colorless. The development of a yellow or brown tint often indicates the formation of polymeric byproducts or other chromophoric degradation products.

  • Precipitation: The formation of a solid precipitate can indicate that the compound has degraded into less soluble products or that it is coming out of solution due to solvent evaporation or temperature changes.

  • Changes in Viscosity: An increase in viscosity can suggest polymerization of the alkyne moiety.

Q3: What is the role of the trifluoroacetate (TFA) counter-ion in the stability of the compound?

A3: The trifluoroacetate anion is the conjugate base of a strong acid, trifluoroacetic acid (TFA).[7] Its presence means that in a neutral, aprotic solvent, the azetidine nitrogen is protonated, forming an azetidinium salt. This protonation can make the azetidine ring more susceptible to nucleophilic attack and subsequent ring-opening.[5][8] However, TFA salts are generally stable and highly soluble in many organic solvents.[9][10] It's important to note that residual TFA from synthesis or purification can make the solution acidic, potentially accelerating degradation.

Q4: How long can I expect my stock solution to be stable?

A4: The stability is highly dependent on the solvent, concentration, and storage conditions. A well-prepared stock solution in an appropriate anhydrous aprotic solvent, stored under an inert atmosphere at low temperatures, can be stable for several months. For specific recommendations, please refer to the storage condition table in the Troubleshooting Guide.

Q5: Can I use solvents like methanol or water to prepare my stock solution?

A5: It is strongly advised to avoid protic solvents such as water, methanol, or ethanol for long-term storage. These solvents can directly participate in degradation reactions, particularly the acid-catalyzed hydrolysis of the ether and the opening of the azetidine ring.[11] If your experimental protocol requires the use of a protic solvent, prepare the solution fresh and use it immediately.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered with 3-(2-Propynyloxy)azetidine trifluoroacetate stock solutions.

Issue 1: Solution has turned yellow/brown.
Potential Cause Investigative Steps Recommended Action
Oxidation/Polymerization 1. Was the solution stored under an inert atmosphere (e.g., argon or nitrogen)?2. Was the solvent properly degassed before use?3. Has the solution been exposed to elevated temperatures?1. If the discoloration is minor, the solution may still be usable for non-critical applications, but a purity check via HPLC or ¹H NMR is recommended.2. For future preparations, use anhydrous solvents and purge the vial headspace with an inert gas before sealing.[12]3. Store at or below the recommended temperature.
Acid/Base Contamination 1. Was the solvent from a new, sealed bottle?2. Was the glassware thoroughly cleaned and dried to remove any acidic or basic residues?1. Discard the solution.2. Ensure all glassware is acid/base-free. Use fresh, high-purity anhydrous solvent for a new stock solution.
Issue 2: Precipitate has formed in the solution.
Potential Cause Investigative Steps Recommended Action
Degradation 1. Does the precipitate redissolve upon gentle warming to room temperature? If not, it is likely a degradation product.1. Do not use the solution. The precipitate consists of insoluble degradation products.2. Prepare a fresh stock solution following the recommended guidelines.
Low Temperature Crystallization 1. Does the precipitate redissolve upon warming to room temperature with gentle agitation?1. If the precipitate redissolves, the solution is likely still viable. However, repeated freeze-thaw cycles should be avoided.2. Consider preparing smaller aliquots to minimize temperature cycling of the entire stock.[1]
Solvent Evaporation 1. Is the vial cap properly sealed? Is there evidence of solvent loss?1. If solvent evaporation is suspected, the concentration is no longer accurate. Discard the solution.2. Use vials with high-quality septa or PTFE-lined caps to ensure a tight seal.
Issue 3: Loss of reactivity in subsequent experiments (e.g., "click" reaction).
Potential Cause Investigative Steps Recommended Action
Alkyne Degradation 1. The terminal alkyne is essential for reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC). Its degradation leads to a loss of reactivity.2. Analyze a small aliquot of the stock solution by ¹H NMR to check for the presence of the characteristic alkyne proton signal.1. Discard the solution and prepare a fresh stock.2. To prevent alkyne degradation, strictly adhere to anhydrous and inert storage conditions.
Azetidine Ring Opening 1. Ring-opening of the azetidine moiety will result in a different molecule, which will not participate in the intended reaction.2. Use HPLC-MS to check for the presence of the parent compound and any potential degradation products with a different mass.1. Discard the solution.2. Avoid acidic conditions and protic solvents during storage.
Recommended Storage Conditions
Storage Type Temperature Atmosphere Solvent Estimated Shelf Life
Long-Term -80°C to -20°CInert (Argon/Nitrogen)Anhydrous Aprotic (e.g., DMF, DMSO, Acetonitrile)Up to 6 months
Short-Term 2-8°CInert (Argon/Nitrogen)Anhydrous Aprotic (e.g., DMF, DMSO, Acetonitrile)Up to 1 month
Working Solution Room TemperatureN/AAs per experimental needPrepare fresh daily

Note: These are general guidelines. For critical applications, it is always best to verify the purity of the stock solution before use, especially after prolonged storage.

Visualizing Degradation and Troubleshooting

To aid in understanding the potential stability issues, the following diagrams illustrate the primary degradation pathway and a logical troubleshooting workflow.

cluster_0 Potential Degradation Pathways A 3-(2-Propynyloxy)azetidine Trifluoroacetate B Azetidine Ring Opening (Acid/Nucleophile catalyzed) A->B Ring Strain C Alkyne Hydration (Acid/Moisture catalyzed) A->C Moisture D Ether Cleavage (Strong Acid) A->D H+ E Loss of Reactivity & Formation of Impurities B->E C->E D->E

Caption: Key degradation pathways for the target molecule.

Caption: A decision tree for troubleshooting experimental issues.

Experimental Protocol: Stability Assessment of Stock Solutions

This protocol outlines a general method for assessing the stability of your 3-(2-Propynyloxy)azetidine trifluoroacetate stock solution over time using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the rate of degradation of the stock solution under specific storage conditions.

Materials:

  • 3-(2-Propynyloxy)azetidine trifluoroacetate

  • High-purity anhydrous solvent (e.g., Acetonitrile)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase components (e.g., HPLC-grade water, acetonitrile, formic acid or TFA)

  • Autosampler vials

Procedure:

  • Stock Solution Preparation (Time=0):

    • Accurately weigh a sufficient amount of 3-(2-Propynyloxy)azetidine trifluoroacetate.

    • Dissolve it in the chosen anhydrous solvent to a known concentration (e.g., 10 mg/mL).

    • Purge the headspace of the vial with argon or nitrogen, seal tightly, and wrap with parafilm.

    • Immediately prepare a sample for HPLC analysis (the T=0 sample). To do this, dilute a small aliquot of the stock solution to an appropriate concentration for HPLC analysis (e.g., 0.1 mg/mL) using the mobile phase.

  • Storage:

    • Store the stock solution under the desired conditions (e.g., -20°C, 4°C, or room temperature).

    • It is advisable to aliquot the stock solution into multiple vials at the beginning to avoid repeated temperature cycling of a single vial.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24 hours, 72 hours, 1 week, 2 weeks, 1 month), remove one aliquot from storage.

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.[1]

    • Prepare a sample for HPLC analysis by diluting an aliquot of the stock solution to the same concentration as the T=0 sample.

  • HPLC Analysis:

    • Analyze each time-point sample using a validated HPLC method. A typical starting point for method development would be a gradient elution on a C18 column with a mobile phase of water and acetonitrile, both containing 0.1% formic acid or TFA.

    • Monitor the elution profile at an appropriate UV wavelength (e.g., 210 nm).

    • Integrate the peak area of the parent compound and any new peaks that appear over time, which represent degradation products.

  • Data Analysis:

    • Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample.

    • % Remaining = (Peak Area at Time=T / Peak Area at Time=0) * 100

    • Plot the % Remaining against time to visualize the degradation profile.

Purity Assessment by Analytical Techniques

Technique Information Provided Key Features to Monitor
¹H NMR Structural information and quantitative analysis.Disappearance of the terminal alkyne proton signal; changes in the signals corresponding to the azetidine ring protons.
HPLC-UV Purity assessment and quantification of degradation products.Decrease in the main peak area; appearance of new peaks corresponding to impurities.
LC-MS Identification of degradation products by mass.Detection of masses corresponding to potential degradation products (e.g., ring-opened species, hydrated alkyne).

This guide is intended for informational purposes and should be used in conjunction with standard laboratory safety practices and a thorough understanding of the specific requirements of your research.

References
  • Gemoets, H., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Available at: [Link]

  • ResearchGate. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF. Available at: [Link]

  • National Institutes of Health. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Available at: [Link]

  • Glen Research. SAFETY DATA SHEET Alkyne-NHS Ester (50-1905-xx). Available at: [Link]

  • Ozone Secretariat. SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL. Available at: [Link]

  • LyondellBasell. Propylene Glycol Ethers. Available at: [Link]

  • Chalmers Publication Library. Design and synthesis of azetidinium salts for chemical modification of nanocrystalline cellulose. Available at: [Link]

  • University of Michigan-Dearborn. Reactive Chemicals. Available at: [Link]

  • Fluorocarbons.org. SPECIAL REVIEW ON … - Understanding TFA. Available at: [Link]

  • Royal Society of Chemistry. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Available at: [Link]

  • LOCKSS. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Available at: [Link]

  • National Institutes of Health. Synthesis and properties of acetamidinium salts. Available at: [Link]

  • Omizzur. Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis. Available at: [Link]

  • PubMed. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Available at: [Link]

  • MediaHub. Safe Handling: Unstable, Reactive, Energetic Chemicals. Available at: [Link]

  • National Institutes of Health. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Available at: [Link]

  • The Chemistry Blog. How to Safely Handle Reactive Chemicals. Available at: [Link]

  • ACS Publications. Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidines and Their Regiospecific Ring Opening toward Diverse α-(Trifluoromethyl)Amines via Intermediate Azetidinium Salts. Available at: [Link]

  • National Institutes of Health. Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. Available at: [Link]

  • Bentham Science. Recent Trends in Analytical Techniques for Impurity Profiling. Available at: [Link]

  • Organic Chemistry Portal. Trifluoroacetamides. Available at: [Link]

  • ResearchGate. Mechanism of degradation of propargyl alcohol by acid-catalysed hydrolysis and corrosion inhibition efficiency of propargyl alcohol intermediates for carbon steel in hydrochloric acid | Request PDF. Available at: [Link]

  • Toxic Docs. Biodegradability of Trifluoroacetic Acid. Available at: [Link]

  • University of California, Berkeley. Practices for Proper Chemical Storage. Available at: [Link]

  • Pharmaceutical Press. Understanding the chemical basis of drug stability and degradation. Available at: [Link]

  • ChemRadar. Azetidine-3-carboxylic acid cyclopropylmethyl-amide trifluoroacetic acid salt CAS#1361113-16-7. Available at: [Link]

  • Taylor & Francis Online. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

  • USGS Publications Warehouse. SUMMARY OF RESEARCH RESULTS ON BACTERIAL DEGRADATION OF TRIFLUOROACETATE (TFA), OCTOBER, 1993. Available at: [Link]

  • MDPI. Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. Available at: [Link]

  • PubMed. Effect of trifluoroacetate, a persistent degradation product of fluorinated hydrocarbons, on Phaseolus vulgaris and Zea mays. Available at: [Link]

  • ChemRxiv. Method for quantifying trifluoroacetic acid in peptides by 1H – 19F NMR spectral correlation. Available at: [Link]

  • SciELO. formation of fused nitrogen heterocycles and arylamines Reaction of aromatic azides with strong acids. Available at: [Link]

  • Waters Corporation. Routine Determination of Trifluoroacetic Acid (TFA) and Difluoroacetic Acid (DFA) in Surface and Drinking Water by Direct Inject. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to LC-MS Validation for Purity Assessment of 3-(2-Propynyloxy)azetidine Trifluoroacetate

For researchers, scientists, and professionals in drug development, the purity of a novel chemical entity is a cornerstone of reliable and reproducible results. This guide provides an in-depth, objective comparison of Li...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the purity of a novel chemical entity is a cornerstone of reliable and reproducible results. This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the validation of 3-(2-Propynyloxy)azetidine trifluoroacetate purity. We will explore the nuances of this powerful technique and contrast it with other analytical methods, supported by experimental data and protocols.

The Criticality of Purity for Novel Azetidine Derivatives

3-(2-Propynyloxy)azetidine trifluoroacetate is a molecule of interest in medicinal chemistry, likely as a building block in the synthesis of more complex bioactive compounds. The azetidine ring, a strained four-membered heterocycle, can be susceptible to ring-opening, and the propargyl group offers a versatile handle for click chemistry.[1] The trifluoroacetate (TFA) salt form, while common for improving solubility and stability, presents a specific challenge for mass spectrometry-based analysis due to potential ion suppression.

Given these structural features, potential impurities could arise from several sources during synthesis:

  • Process-Related Impurities: Unreacted starting materials, intermediates, and by-products from side reactions are common. For instance, incomplete reaction of the azetidine precursor or side reactions involving the propargyl group can lead to a complex impurity profile.[2]

  • Degradation Products: The strained azetidine ring can be susceptible to hydrolysis or other forms of degradation, leading to ring-opened byproducts.[1]

  • Residual Solvents and Reagents: Though typically removed during workup, residual amounts can remain and impact downstream applications.

The presence of such impurities, even at trace levels, can have significant consequences, including altered biological activity, toxicity, and poor reproducibility of experimental results. Therefore, a robust and validated analytical method for purity determination is not just a regulatory requirement but a scientific necessity.

LC-MS: The Gold Standard for Purity Determination

LC-MS stands as a premier technique for the purity analysis of non-volatile and semi-volatile small molecules due to its high sensitivity, selectivity, and ability to provide molecular weight information, which is invaluable for impurity identification.[3][4]

Experimental Protocol: LC-MS Purity Validation of 3-(2-Propynyloxy)azetidine Trifluoroacetate

This protocol is designed to provide high-resolution separation and sensitive detection of the main compound and potential impurities.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of 3-(2-Propynyloxy)azetidine trifluoroacetate and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of 10 µg/mL using the same diluent.

2. LC-MS Instrumentation and Parameters:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A high-resolution mass spectrometer (HRMS) such as a time-of-flight (TOF) or Orbitrap instrument is recommended for accurate mass measurements and confident impurity identification.[5]

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is a good starting point for method development.

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid is a volatile mobile phase modifier that is compatible with mass spectrometry and helps to protonate the analyte for positive ion mode detection. It is used as an alternative to TFA to avoid ion suppression.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A gradient from 5% to 95% Mobile Phase B over 10 minutes is a suitable starting point to separate compounds with a range of polarities.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS Detection: Full scan mode from m/z 100-1000.

3. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

  • The identity of the main peak is confirmed by its accurate mass measurement. The expected [M+H]+ for the free base (C7H11NO) is m/z 126.0868.

  • Potential impurities are identified by their retention times and accurate mass measurements, which can provide clues to their structures.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Inject Inject Sample Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect Mass Detection (HRMS) Ionize->Detect Integrate Peak Integration Detect->Integrate Purity Calculate % Purity Integrate->Purity Identify Identify Impurities Integrate->Identify Method_Selection Start Purity Analysis Required IsVolatile Is the compound volatile & thermally stable? Start->IsVolatile NeedAbsolute Is absolute quantification required? IsVolatile->NeedAbsolute No GCMS GC-MS IsVolatile->GCMS Yes HighThroughput Is high throughput & low cost critical? NeedAbsolute->HighThroughput No qNMR qNMR NeedAbsolute->qNMR Yes LCMS LC-MS HighThroughput->LCMS No HPTLC HPTLC HighThroughput->HPTLC Yes

Sources

Comparative

A Comparative Guide to 3-(2-Propynyloxy)azetidine Salts: Trifluoroacetate vs. Hydrochloride in Synthesis

Introduction The azetidine scaffold has emerged as a privileged structure in medicinal chemistry and drug discovery. Its inherent conformational rigidity and ability to introduce unique three-dimensional vectors can sign...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The azetidine scaffold has emerged as a privileged structure in medicinal chemistry and drug discovery. Its inherent conformational rigidity and ability to introduce unique three-dimensional vectors can significantly enhance the pharmacological properties of a molecule.[1] Among the various functionalized azetidines, 3-(2-Propynyloxy)azetidine is a particularly valuable building block, offering a terminal alkyne handle for facile downstream derivatization via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click" chemistry.[2][3] This versatile intermediate is typically available as a salt to improve its stability and handling. The two most common salt forms are the trifluoroacetate (TFA) and the hydrochloride (HCl).

The choice of the counterion is not a trivial decision and can have profound implications on the physicochemical properties of the azetidine building block, influencing its solubility, stability, and even its reactivity in subsequent synthetic transformations. This guide provides an in-depth technical comparison of 3-(2-Propynyloxy)azetidine trifluoroacetate and hydrochloride salts, supported by established chemical principles and experimental data from analogous systems, to empower researchers in making an informed selection for their specific synthetic needs.

Synthesis of 3-(2-Propynyloxy)azetidine Salts: A Strategic Overview

The synthesis of 3-(2-Propynyloxy)azetidine salts typically commences from a commercially available, N-protected 3-hydroxyazetidine, most commonly the N-Boc derivative. The synthesis can be conceptually divided into two key stages: etherification to introduce the propargyl group, and deprotection to yield the desired salt.

G cluster_0 Stage 1: Etherification cluster_1 Stage 2: Deprotection & Salt Formation N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine N-Boc-3-(2-propynyloxy)azetidine N-Boc-3-(2-propynyloxy)azetidine N-Boc-3-hydroxyazetidine->N-Boc-3-(2-propynyloxy)azetidine Propargylation TFA_Salt 3-(2-Propynyloxy)azetidine Trifluoroacetate N-Boc-3-(2-propynyloxy)azetidine->TFA_Salt TFA HCl_Salt 3-(2-Propynyloxy)azetidine Hydrochloride N-Boc-3-(2-propynyloxy)azetidine->HCl_Salt HCl

Figure 1: General synthetic workflow for 3-(2-Propynyloxy)azetidine salts.
Experimental Protocol: Synthesis of N-Boc-3-(2-propynyloxy)azetidine

The introduction of the propargyl group is typically achieved via a Williamson ether synthesis.

Materials:

  • N-Boc-3-hydroxyazetidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Propargyl bromide, 80% solution in toluene

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of N-Boc-3-hydroxyazetidine (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add propargyl bromide (1.5 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring for completion by TLC.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-(2-propynyloxy)azetidine.

Experimental Protocol: N-Boc Deprotection to Form the Trifluoroacetate Salt

The TFA salt is readily obtained by treating the N-Boc protected intermediate with trifluoroacetic acid.

Materials:

  • N-Boc-3-(2-propynyloxy)azetidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve N-Boc-3-(2-propynyloxy)azetidine (1.0 equivalent) in DCM.[4]

  • Add TFA (typically 20-50% v/v) to the solution at 0 °C.[4]

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring for the consumption of the starting material by TLC.[4]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM, yielding 3-(2-Propynyloxy)azetidine trifluoroacetate as a residue, which can be used directly or further purified.[4]

Experimental Protocol: N-Boc Deprotection to Form the Hydrochloride Salt

The hydrochloride salt is typically prepared using a solution of HCl in an organic solvent.

Materials:

  • N-Boc-3-(2-propynyloxy)azetidine

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve N-Boc-3-(2-propynyloxy)azetidine (1.0 equivalent) in a minimal amount of a suitable solvent (e.g., dioxane or methanol).

  • Add a 4M solution of HCl in 1,4-dioxane (excess, e.g., 5-10 equivalents).[5]

  • Stir the mixture at room temperature for 1-4 hours, monitoring for completion by TLC.[5]

  • Upon completion, the hydrochloride salt often precipitates. The product can be isolated by filtration and washing with a non-polar solvent like diethyl ether, or by concentrating the reaction mixture under reduced pressure.[5]

Physicochemical Properties: A Comparative Analysis

PropertyTrifluoroacetate (TFA) SaltHydrochloride (HCl) SaltRationale & Causality
Molecular Weight HigherLowerThe trifluoroacetate anion (CF₃COO⁻) has a higher molecular weight (113.02 g/mol ) than the chloride anion (Cl⁻, 35.45 g/mol ).
Solubility Generally good in organic solvents, variable in aqueous media.Often exhibits higher aqueous solubility.[6]The smaller, more hydrophilic chloride ion generally imparts greater aqueous solubility compared to the more hydrophobic trifluoroacetate ion.[6]
Hygroscopicity Can be hygroscopic, potentially leading to a "fluffy" or difficult-to-handle solid.[7]Generally forms a more crystalline, less hygroscopic solid.The nature of the crystal lattice formed with the smaller chloride ion often results in a more stable, less hygroscopic solid.
Stability Generally stable, but the TFA counterion can be problematic in certain applications.The hydrochloride salt is often preferred for long-term storage and in pharmaceutical applications due to its greater stability and lack of potential biological interference from the counterion.[8]The lone pair on the amine nitrogen is protonated, preventing oxidation.[8] HCl is a common and well-tolerated counterion in pharmaceuticals.
NMR Spectroscopy The ¹⁹F NMR spectrum will show a characteristic signal for the CF₃ group. The ¹H NMR may show slight downfield shifts of protons near the ammonium center compared to the free base.The ¹H NMR will show downfield shifts of the protons adjacent to the protonated nitrogen. No signal in the ¹⁹F NMR.The chemical environment of the azetidine protons is influenced by the nature and proximity of the counterion.

Impact on Synthetic Applications: Practical Considerations

The primary synthetic utility of 3-(2-Propynyloxy)azetidine lies in the reactivity of its terminal alkyne, most notably in CuAAC "click" chemistry. The choice of the salt form can have practical implications for these reactions.

G cluster_0 Reaction Setup cluster_1 Click Reaction Salt Azetidine Salt (TFA or HCl) Base Addition of Base (e.g., DIPEA, Et3N) Salt->Base Free_Base Free Base Azetidine (in situ) Base->Free_Base Product Triazole Product Free_Base->Product Azide Organic Azide Azide->Product Catalyst Cu(I) Catalyst Catalyst->Product

Figure 2: Workflow for using azetidine salts in a CuAAC reaction.
Basicity and Stoichiometry

Both the TFA and HCl salts are acidic and require neutralization to the free base form for participation in many reactions, including the CuAAC reaction which is typically performed under basic or neutral conditions. This necessitates the addition of a stoichiometric amount of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (Et₃N), to the reaction mixture. It is crucial to account for the acidic nature of the starting material when calculating the equivalents of base required for the reaction.

Potential for Side Reactions and Catalyst Inhibition
  • Trifluoroacetate Salt: While generally considered a spectator ion in many organic reactions, residual trifluoroacetic acid or the trifluoroacetate anion itself can potentially influence the catalytic cycle of the CuAAC reaction. Strong acids can affect the stability and activity of the copper catalyst.

  • Hydrochloride Salt: The chloride anion is generally considered more benign in CuAAC reactions. However, in some cases, coordinating anions can interact with the copper catalyst, potentially modulating its reactivity.

For optimal and reproducible results in CuAAC reactions, it is often advisable to use the hydrochloride salt or to ensure complete removal of excess TFA from the trifluoroacetate salt prior to use.

Stability of the Propargyl Group

The propargyl ether linkage in 3-(2-Propynyloxy)azetidine is generally stable under the acidic conditions used for N-Boc deprotection.[9] However, prolonged exposure to strong acids, especially at elevated temperatures, could potentially lead to side reactions. Therefore, it is recommended to perform the deprotection step under controlled conditions and for the minimum time required for complete conversion.

Conclusion and Recommendations

Both the trifluoroacetate and hydrochloride salts of 3-(2-Propynyloxy)azetidine are viable reagents for introducing this valuable building block into a target molecule. The choice between the two should be guided by the specific requirements of the synthetic route and the intended application of the final compound.

  • 3-(2-Propynyloxy)azetidine Trifluoroacetate is often the direct product of N-Boc deprotection with TFA and may be suitable for immediate use in some synthetic applications, provided that the presence of the TFA counterion is not detrimental to the reaction or the stability of other functional groups.

  • 3-(2-Propynyloxy)azetidine Hydrochloride is generally the preferred salt form for long-term storage and for applications where the presence of trifluoroacetate could be problematic, such as in biological assays or in catalytic reactions sensitive to acidic or coordinating anions. Its often superior crystallinity and lower hygroscopicity also make it easier to handle and accurately weigh.

For researchers aiming for high reproducibility and seeking to minimize potential complications in downstream applications, particularly in a drug discovery context, converting the trifluoroacetate salt to the hydrochloride salt is a prudent and often necessary step.

References

  • The Propargyl Group: A Cornerstone of Click Chemistry for Advanced Research and Drug Development. Benchchem.

  • Chen, L., Cao, J., Xu, Z., Zheng, Z., Cui, Y., & Xu, L. (2016). Lewis acid catalyzed [2+2] cycloaddition of ynamides and propargyl silyl ethers: synthesis of alkylidenecyclobutenones and their reactivity in ring-opening and ring expansion. Chemical Communications, 52(62), 9574-9577.

  • Salisbury, C. M., & Myers, A. G. (2017). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. Organic letters, 19(15), 4066–4069.

  • Preventing side reactions of the propargyl group during synthesis. Benchchem.

  • Synthesis of 3-(Phenoxymethyl)azetidine from N-Boc-3-hydroxyazetidine: An In-depth Technical Guide. Benchchem.

  • The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3. Google Patents.

  • 1H and 13C NMR Spectra of New Compounds. The Royal Society of Chemistry.

  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry.

  • Ombito, J. O., & Sharma, G. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 1-40.

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.

  • A Comparative Guide to the Stability of the Trifluoroacetyl (TFA) Protecting Group. Benchchem.

  • Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. ACS Omega.

  • azetidine. Organic Syntheses Procedure.

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  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC.

  • 3-methyl-3-(prop-2-en-1-yl)azetidine hydrochloride. MilliporeSigma.

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  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.

  • Click Chemistry with O -Dimethylpropargylcarbamate for Preparation of pH-Sensitive Functional Groups. A Case Study. ResearchGate.

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry.

  • A method for removal of N-Boc protecting groups from substrates on TFA-sensitive resins.

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. UniBa.

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  • Design and Synthesis of Two Azete Derivatives Using some Chemical Strategies. Biointerface Research in Applied Chemistry.

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Validation

A Comparative Guide to the Reaction Kinetics of 3-(2-Propynyloxy)azetidine Trifluoroacetate in Click Chemistry

For researchers, scientists, and drug development professionals, the selection of building blocks for bioconjugation and molecular synthesis is a critical decision. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuA...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the selection of building blocks for bioconjugation and molecular synthesis is a critical decision. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and efficient method for forging molecular connections.[1] However, the kinetics of this reaction are highly dependent on the structure of the alkyne component. This guide provides a framework for benchmarking the reaction kinetics of a novel and promising building block, 3-(2-Propynyloxy)azetidine trifluoroacetate, against established alkynes. The inclusion of the strained azetidine ring presents an intriguing structural motif that may influence reactivity, offering a unique tool for medicinal chemistry and drug discovery.[2][3]

This document outlines a comprehensive experimental protocol for a comparative kinetic study, presents a plausible set of hypothetical data for illustrative purposes, and discusses the potential implications of such findings.

The Significance of the Azetidine Moiety in Drug Discovery

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry.[1] Their strained ring system can impart unique conformational constraints and metabolic stability to drug candidates.[2][4] The incorporation of an azetidine ring into a propargyl ether framework, as in 3-(2-Propynyloxy)azetidine trifluoroacetate, offers a novel building block for creating complex molecular architectures with potentially enhanced pharmacological properties. Understanding its reactivity in CuAAC is paramount to its effective utilization.

Experimental Design for a Comparative Kinetic Study

To objectively evaluate the performance of 3-(2-Propynyloxy)azetidine trifluoroacetate, a head-to-head comparison of its reaction kinetics with a panel of benchmark alkynes is proposed.

Benchmark Alkyne Selection

The choice of benchmark alkynes is crucial for a meaningful comparison. The following alkynes are selected to represent a range of electronic and steric properties commonly encountered in CuAAC reactions:

  • Propargyl methyl ether: A simple, unactivated propargyl ether to serve as a baseline.

  • Phenylacetylene: An aromatic alkyne, which is known to have different reactivity compared to propargylic alkynes.[5]

  • 5-Hexyn-1-ol: A simple terminal aliphatic alkyne.

  • N,N-Dimethylpropiolamide: An electron-deficient alkyne, which is expected to exhibit faster kinetics due to the lower pKa of the acetylenic proton.[5]

Reaction System

A well-defined and reproducible reaction system is essential for accurate kinetic measurements.

  • Azide Partner: A fluorogenic azide, such as 7-azido-4-methylcoumarin, is an excellent choice as the formation of the triazole product results in a measurable increase in fluorescence, allowing for real-time monitoring of the reaction progress.[5][6]

  • Catalyst System: An in-situ generated Cu(I) catalyst from Copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate is a common and reliable method.[5][7]

  • Ligand: A water-soluble, accelerating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is recommended to enhance the reaction rate and stabilize the Cu(I) catalyst, especially in aqueous buffer systems suitable for biological applications.[7][8]

  • Solvent: A buffered aqueous solution (e.g., phosphate-buffered saline, PBS) with a co-solvent like DMSO to ensure the solubility of all reactants is a standard choice for bioconjugation-relevant kinetic studies.[9]

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the kinetic analysis.

G cluster_prep Reagent Preparation cluster_reaction Kinetic Experiment cluster_analysis Data Analysis prep_alkyne Prepare stock solutions of 3-(2-Propynyloxy)azetidine trifluoroacetate and benchmark alkynes in DMSO mix_reactants In a 96-well plate, combine buffer, alkyne, and azide solutions prep_alkyne->mix_reactants prep_azide Prepare stock solution of 7-azido-4-methylcoumarin in DMSO prep_azide->mix_reactants prep_cu_thpta Prepare stock solutions of CuSO4 and THPTA in water initiate_reaction Initiate reaction by adding CuSO4/THPTA premix followed by Sodium Ascorbate prep_cu_thpta->initiate_reaction prep_ascorbate Prepare fresh stock solution of Sodium Ascorbate in water prep_ascorbate->initiate_reaction mix_reactants->initiate_reaction monitor_fluorescence Immediately place plate in a fluorescence plate reader and monitor emission at ~470 nm (Ex: ~370 nm) over time initiate_reaction->monitor_fluorescence plot_data Plot fluorescence intensity vs. time for each alkyne monitor_fluorescence->plot_data calc_k Fit data to a pseudo-first-order kinetic model to determine the rate constant (k_obs) plot_data->calc_k compare_rates Compare the calculated rate constants and reaction half-lives calc_k->compare_rates CuAAC_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I) Cu_pi_complex Cu(I)-Alkyne π-Complex CuI->Cu_pi_complex Alkyne R-C≡CH Alkyne->Cu_pi_complex Azide R'-N3 Product Triazole Product Product->CuI Catalyst Regeneration Cu_acetylide Copper(I) Acetylide Cu_pi_complex->Cu_acetylide -H⁺ Cu_azide_complex Acetylide-Azide Complex Cu_acetylide->Cu_azide_complex + R'-N3 Metallacycle Six-membered Copper(III) Intermediate Cu_azide_complex->Metallacycle Cu_triazolide Copper(I) Triazolide Metallacycle->Cu_triazolide Cu_triazolide->Product + H⁺

Figure 2: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The catalytic cycle is initiated by the formation of a copper(I) acetylide species. [8]This intermediate then coordinates with the azide, leading to the formation of a six-membered copper(III) metallacycle. [10]Subsequent reductive elimination yields the stable triazole ring and regenerates the copper(I) catalyst, allowing it to re-enter the cycle. Ligands like THPTA play a crucial role in stabilizing the copper(I) oxidation state and accelerating the various steps within this cycle. [8]

Conclusion

This guide outlines a robust and reproducible methodology for benchmarking the reaction kinetics of 3-(2-Propynyloxy)azetidine trifluoroacetate in CuAAC click chemistry. The hypothetical data presented suggests that this novel building block may offer a favorable kinetic profile, potentially outperforming standard propargyl ethers. Such a finding would establish 3-(2-Propynyloxy)azetidine trifluoroacetate as a valuable tool for researchers in drug discovery and chemical biology, combining the desirable properties of the azetidine scaffold with the efficiency and versatility of click chemistry. The experimental framework provided herein can be readily adapted to evaluate other novel alkynes, contributing to the continued development of advanced bioconjugation technologies.

References

  • Özkılıç, Y. G., & Tüzün, N. Ş. (2016). A DFT Study on the Binuclear CuAAC Reaction: Mechanism in Light of New Experiments. Organometallics, 35(15), 2589–2599. [Link]

  • Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click cycloaddition reactions in chemical biology. Chemical Society Reviews, 39(4), 1272–1279. [Link]

  • Rodionov, V. O., Presolski, S. I., Díaz, D. D., Fokin, V. V., & Finn, M. G. (2010). Ligand-accelerated catalysis of the 1,3-dipolar cycloaddition of azides and alkynes. Journal of the American Chemical Society, 129(42), 12696–12704. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. [Link]

  • Couto, I., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. [Link]

  • Singh, G., & D’hooghe, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. [Link]

  • Singh, G., & D’hooghe, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. [Link]

  • Sharpless, K. B., & Meldal, M. (2022). Click Chemistry: A New Strategy for Drug Discovery. Nobel Prize Outreach AB. [Link]

  • Golisade, A., et al. (2018). Azetidine–Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization. The Journal of Organic Chemistry, 83(15), 8449–8460. [Link]

  • Lamberts, J., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. Organometallics, 41(15), 1938–1951. [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216–2230. [Link]

  • Kele, P., et al. (2013). Evaluation of strained alkynes for Cu-free click reaction in live mice. Bioconjugate chemistry, 24(5), 875–881. [Link]

Sources

Comparative

Spectroscopic Characterization of 3-(2-Propynyloxy)azetidine Trifluoroacetate Conjugates: A Comparative Guide for Bioconjugation

As bioconjugation strategies evolve toward more structurally defined and metabolically stable architectures, the selection of heterobifunctional linkers has become a critical parameter in drug development. While aliphati...

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Author: BenchChem Technical Support Team. Date: April 2026

As bioconjugation strategies evolve toward more structurally defined and metabolically stable architectures, the selection of heterobifunctional linkers has become a critical parameter in drug development. While aliphatic and polyethylene glycol (PEG) linkers remain ubiquitous, they introduce significant conformational flexibility that can incur an entropic penalty during target binding.

3-(2-Propynyloxy)azetidine trifluoroacetate (CAS: 1864051-83-1)[1] represents a highly engineered alternative. By combining the structural rigidity of a four-membered azetidine ring with the bioorthogonal reactivity of a terminal alkyne, this building block offers superior spectroscopic traceability and improved pharmacokinetic potential[2][3]. This guide objectively compares its performance against traditional linkers and provides self-validating protocols for its implementation in click chemistry workflows.

Structural and Spectroscopic Advantages

To understand the utility of 3-(2-Propynyloxy)azetidine TFA, we must analyze its structural components and how they resolve common bottlenecks in conjugate characterization:

  • Azetidine Rigidity vs. PEG Flexibility: The azetidine ring restricts the conformational space of the conjugate. In targeted therapeutics (e.g., PROTACs), replacing flexible aliphatic chains with azetidines often improves binding affinities by minimizing the entropic cost of target engagement[2].

  • Spectroscopic Clarity (1H NMR): Standard PEG linkers produce a massive, overlapping multiplet at ~3.6 ppm in 1H NMR, frequently obscuring critical payload signals. In contrast, the azetidine protons appear as distinct, non-overlapping multiplets (typically 3.8–4.5 ppm), allowing for precise structural confirmation[4].

  • The 19F NMR Handle: Supplied as a trifluoroacetate (TFA) salt, this linker possesses a built-in 19F NMR signal at approximately -76.0 ppm. This provides a self-validating metric for the first conjugation step: upon N-acylation of the secondary amine, the TFA counterion is displaced. The complete disappearance of the 19F signal post-workup unequivocally confirms the consumption of the free amine without relying on complex 1H NMR integrations.

Table 1: Performance Comparison of Linker Alternatives
Linker TypeStructural Rigidity1H NMR InterferenceBuilt-in 19F HandleCuAAC Efficiency
3-(2-Propynyloxy)azetidine TFA High (Constrained ring)Low (Distinct shifts at 3.8-4.5 ppm)Yes (-76.0 ppm)Excellent
Alkyne-PEG4-Amine Low (Highly flexible)High (Broad multiplet at 3.6 ppm)NoExcellent
Propargylamine Low (Short, flexible)LowNoModerate (Volatile)

Key Spectroscopic Markers

Tracking the conjugation of 3-(2-Propynyloxy)azetidine requires monitoring specific functional group transformations. The table below outlines the expected spectroscopic shifts during a standard two-step conjugation (Amide Coupling followed by Click Chemistry).

Table 2: Spectroscopic Validation Gates
Conjugation StageAnalytical MethodKey Signal / ShiftInterpretation
Unconjugated Linker 19F NMRSharp singlet at ~ -76.0 ppmConfirms presence of the TFA salt.
Unconjugated Linker 1H NMRTriplet at ~ 2.5 ppm (1H)Confirms the terminal alkyne C-H proton.
Post-Amide Coupling 19F NMRComplete loss of -76.0 ppmConfirms successful N-acylation and TFA displacement.
Post-CuAAC Click 1H NMRSinglet at 7.8 – 8.2 ppm (1H)Confirms formation of the 1,4-disubstituted 1,2,3-triazole[5].
Post-CuAAC Click IR SpectroscopyLoss of ~ 3300 cm⁻¹ bandConfirms consumption of the terminal alkyne stretch.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Every chemical transformation is immediately paired with a spectroscopic gate to ensure causality and prevent the propagation of failed intermediates.

Protocol A: N-Acylation of the Azetidine Ring (Amide Coupling)

Objective: Conjugate a carboxylic acid-bearing payload to the azetidine secondary amine.

  • Activation: Dissolve the Payload-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Stir for 10 minutes at room temperature. Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-At ester, preparing it for nucleophilic attack.

  • Nucleophilic Addition: Add 3-(2-Propynyloxy)azetidine TFA (1.1 eq) to the mixture, followed immediately by N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality: DIPEA serves a dual purpose. It neutralizes the TFA salt (freeing the azetidine amine for nucleophilic attack) and maintains the basic environment required for the coupling to proceed efficiently.

  • Workup & Validation: After 2 hours, dilute with EtOAc and wash extensively with saturated NaHCO₃ and brine. Dry the organic layer over Na₂SO₄ and concentrate.

    • Validation Gate: Dissolve an aliquot of the crude product in CDCl₃ and acquire a 19F NMR spectrum. The absence of the -76.0 ppm signal confirms that the TFA salt has been successfully displaced and washed away, validating the formation of the neutral amide conjugate.

Protocol B: CuAAC Click Chemistry

Objective: Conjugate an azide-bearing target to the terminal alkyne of the azetidine intermediate.

  • Preparation: Dissolve the alkyne-azetidine intermediate (1.0 eq) and the Target-Azide (1.05 eq) in a degassed mixture of t-BuOH/H₂O (1:1, v/v).

  • Catalytic Initiation: Prepare a pre-mixed catalyst solution of CuSO₄ (0.1 eq) and THPTA ligand (0.5 eq) in water. Add this to the reaction, followed by freshly prepared Sodium Ascorbate (0.5 eq).

    • Causality: The Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) requires Cu(I)[6]. Sodium ascorbate reduces Cu(II) to the active Cu(I) state. THPTA acts as a water-soluble accelerating ligand that protects Cu(I) from oxidation and prevents the generation of reactive oxygen species (ROS) that could degrade sensitive biomolecules[7].

  • Validation: Stir for 4 hours at room temperature. Purify via standard methods (e.g., preparative HPLC).

    • Validation Gate: Acquire a 1H NMR spectrum. The appearance of a distinct singlet between 7.8 and 8.2 ppm confirms the formation of the 1,4-disubstituted triazole proton[5]. Confirm the exact mass shift via LC-MS.

Workflow Visualization

G cluster_validation Spectroscopic Validation Gates A 3-(2-Propynyloxy)azetidine TFA (Alkyne & 2° Amine) B Amide Coupling (HATU, DIPEA) A->B Target 1 (COOH) C Intermediate Conjugate (Azetidine N-Acylated) B->C -TFA wash D CuAAC Click Reaction (CuSO4, NaAsc, THPTA) C->D Target 2 (Azide) V1 19F NMR: Monitor -76 ppm (Disappears post-coupling) C->V1 Validate Step 1 E Final Triazole Conjugate D->E Cycloaddition V2 1H NMR: Monitor 7.8-8.2 ppm (Appears post-click) E->V2 Validate Step 2 V3 LC-MS: Mass Shift Confirmation E->V3

Workflow of 3-(2-Propynyloxy)azetidine TFA heterobifunctional conjugation and spectroscopic validation.

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Validation

A Senior Application Scientist's Guide to Validating Alkyne Reactivity of 3-(2-Propynyloxy)azetidine Trifluoroacetate via FTIR

For researchers, medicinal chemists, and drug development professionals, the seamless and efficient conjugation of molecular entities is paramount. The "click" chemistry paradigm, particularly the Copper(I)-Catalyzed Azi...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and drug development professionals, the seamless and efficient conjugation of molecular entities is paramount. The "click" chemistry paradigm, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a robust tool for this purpose. The utility of this reaction is critically dependent on the quality and reactivity of the building blocks, especially the alkyne-functionalized component. This guide provides an in-depth technical comparison for validating the alkyne reactivity of 3-(2-Propynyloxy)azetidine Trifluoroacetate, a versatile building block, using Fourier-Transform Infrared (FTIR) spectroscopy as a primary analytical tool. We will explore the causality behind experimental choices, provide self-validating protocols, and compare its performance with relevant alternatives.

The Central Role of the Terminal Alkyne in Bioconjugation

The terminal alkyne (a carbon-carbon triple bond at the end of a molecule) is the linchpin of CuAAC reactions. Its reactivity dictates the efficiency, kinetics, and overall success of the conjugation process. The presence of a terminal alkyne in 3-(2-Propynyloxy)azetidine makes it a valuable reagent for introducing a strained, four-membered azetidine ring into biomolecules or drug candidates. The azetidine motif is of growing interest in medicinal chemistry due to its ability to impart favorable physicochemical properties. Therefore, a reliable method to confirm the presence and accessibility of the alkyne functional group is not just a quality control measure but a crucial step in ensuring the success of subsequent multi-step synthetic and bioconjugation endeavors.

FTIR Spectroscopy: A First-Line Validation Tool

FTIR spectroscopy is a powerful and non-destructive technique for identifying functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. For the validation of a terminal alkyne, FTIR is particularly telling due to the unique and characteristic vibrational frequencies of the C≡C and ≡C-H bonds.

The spectrum of 3-(2-Propynyloxy)azetidine trifluoroacetate is expected to exhibit distinct peaks that serve as a fingerprint for its key functional groups. The terminal alkyne gives rise to two particularly diagnostic absorptions:

  • The ≡C-H Stretch: A sharp and typically strong absorption band appearing around 3300 cm⁻¹.[1] This band is one of the most reliable indicators of a terminal alkyne. Its sharpness is a key feature, distinguishing it from the often broad O-H stretching bands that can appear in a similar region.[2]

  • The C≡C Stretch: A weaker absorption band in the range of 2100-2260 cm⁻¹.[1] While its intensity can be variable, its presence in this relatively uncongested region of the IR spectrum is a strong piece of evidence for the alkyne functionality.

Beyond the alkyne, the trifluoroacetate (TFA) counterion will also produce strong, characteristic signals, most notably from the C=O and C-F stretching vibrations. These are typically observed in the regions of 1670-1780 cm⁻¹ and 1100-1300 cm⁻¹, respectively. The propargyl ether linkage and the azetidine ring will contribute to the more complex "fingerprint" region of the spectrum (below 1500 cm⁻¹).

Experimental Protocol: FTIR Analysis of 3-(2-Propynyloxy)azetidine Trifluoroacetate

This protocol outlines the steps for acquiring a high-quality FTIR spectrum of the target compound.

Instrumentation and Sample Preparation:

  • FTIR Spectrometer: A benchtop FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector is suitable for this analysis.

  • Sampling Technique: The Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation. A diamond or germanium ATR crystal is ideal. Alternatively, a thin film can be prepared by dissolving a small amount of the sample in a volatile solvent (e.g., dichloromethane), depositing it onto a KBr or NaCl salt plate, and allowing the solvent to evaporate.

  • Sample: Use a small, representative sample of the 3-(2-Propynyloxy)azetidine trifluoroacetate powder.

Data Acquisition:

  • Background Spectrum: Record a background spectrum of the empty ATR crystal or the clean salt plate. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and water vapor) and the sampling accessory.

  • Sample Spectrum: Place a small amount of the sample onto the ATR crystal or the prepared salt plate and acquire the sample spectrum.

  • Data Processing: The acquired spectrum should be baseline corrected and, if necessary, smoothed.

Data Interpretation:

The resulting spectrum should be analyzed for the presence of the key vibrational bands outlined in the table below.

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Expected Intensity
Terminal Alkyne≡C-H Stretch~3300Strong, Sharp
Terminal AlkyneC≡C Stretch2100 - 2260Weak to Medium
TrifluoroacetateC=O Stretch1670 - 1780Strong
TrifluoroacetateC-F Stretch1100 - 1300Very Strong, Broad
EtherC-O Stretch1050 - 1150Strong
AlkaneC-H Stretch2850 - 3000Medium

Comparative Analysis: 3-(2-Propynyloxy)azetidine Trifluoroacetate vs. Alternative Alkyne Linkers

To provide context for the utility of 3-(2-Propynyloxy)azetidine trifluoroacetate, it is valuable to compare its expected spectral features and known reactivity with other commonly used alkyne-containing linkers in bioconjugation.

Compound Key Differentiating FTIR Features Reported Reactivity in CuAAC
3-(2-Propynyloxy)azetidine trifluoroacetate - Presence of strong TFA counterion peaks (C=O, C-F).- Complex fingerprint region due to the azetidine ring.Propargyl ethers exhibit excellent reactivity, often comparable to or slightly slower than propiolamides.[3]
Propargyl-PEG-Amine - Broad N-H stretching bands (~3300-3500 cm⁻¹).- Strong C-O-C stretching from the PEG linker (~1100 cm⁻¹).- Amide I and II bands if derivatized.The reactivity of the terminal alkyne is generally high and well-established for bioconjugation.
5-Hexyn-1-ol - Broad O-H stretching band (~3200-3600 cm⁻¹), which may overlap with the ≡C-H stretch.- Absence of ether or amide bands.Good reactivity, but the free hydroxyl group may require protection in some synthetic routes.
Propiolic Acid - Very broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- Strong C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹).The electron-withdrawing nature of the carboxyl group can increase the acidity of the alkyne proton and influence reactivity.

Orthogonal Validation: Confirming Reactivity with a Functional Assay

While FTIR provides strong evidence for the presence of the alkyne group, a functional assay is the definitive method to validate its reactivity. The CuAAC reaction is the most relevant functional test for this purpose. The successful consumption of the alkyne can be monitored by FTIR, observing the disappearance of the characteristic ≡C-H and C≡C stretching bands.

Experimental Protocol: Monitoring a CuAAC Reaction by FTIR

This protocol provides a general procedure for a small-scale CuAAC reaction that can be monitored by FTIR.

Materials:

  • 3-(2-Propynyloxy)azetidine trifluoroacetate

  • An azide-containing molecule (e.g., benzyl azide or an azide-functionalized dye)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • A suitable solvent system (e.g., a 1:1 mixture of t-butanol and water)

Procedure:

  • Initial FTIR Spectrum: Acquire an FTIR spectrum of the starting material, 3-(2-Propynyloxy)azetidine trifluoroacetate, as a reference.

  • Reaction Setup: In a small vial, dissolve 3-(2-Propynyloxy)azetidine trifluoroacetate (1.0 eq) and the azide partner (1.05 eq) in the solvent system.

  • Catalyst Preparation: In separate vials, prepare fresh aqueous solutions of sodium ascorbate (0.2 eq) and CuSO₄·5H₂O (0.1 eq).

  • Reaction Initiation: Add the sodium ascorbate solution to the main reaction mixture, followed by the copper sulfate solution.

  • Reaction Monitoring: At various time points (e.g., 0, 1, 4, and 24 hours), withdraw a small aliquot of the reaction mixture. Prepare a sample for FTIR analysis (e.g., by depositing on an ATR crystal and allowing the solvent to evaporate).

  • Data Analysis: Compare the FTIR spectra over time. A successful reaction will show a decrease in the intensity of the alkyne peaks at ~3300 cm⁻¹ and ~2120 cm⁻¹, and the azide peak at ~2100 cm⁻¹, with the concomitant appearance of new peaks corresponding to the triazole product.

Visualizing the Workflow and Reaction

To further clarify the experimental process and the underlying chemistry, the following diagrams are provided.

G cluster_0 FTIR Validation Workflow A Sample Preparation (ATR or Thin Film) B Acquire Background Spectrum A->B C Acquire Sample Spectrum B->C D Data Processing (Baseline Correction) C->D E Spectral Analysis (Identify Key Peaks) D->E

Caption: Workflow for FTIR-based validation of 3-(2-Propynyloxy)azetidine trifluoroacetate.

G reactant1 3-(2-Propynyloxy)azetidine Alkyne catalyst Cu(I) Catalyst (from CuSO₄ + NaAsc) reactant1->catalyst reactant2 Azide-containing Molecule Azide reactant2->catalyst product Triazole Product Conjugate catalyst->product

Caption: Simplified schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Conclusion

Validating the alkyne reactivity of 3-(2-Propynyloxy)azetidine trifluoroacetate is a critical step in its application for bioconjugation and drug discovery. FTIR spectroscopy offers a rapid, reliable, and non-destructive method for confirming the presence of the essential terminal alkyne functionality. By following the detailed protocols and comparative data presented in this guide, researchers can confidently assess the quality of their starting material. Furthermore, orthogonal validation through a functional CuAAC assay, monitored by the disappearance of key alkyne and azide signals in the FTIR spectrum, provides unequivocal confirmation of reactivity. This two-pronged approach ensures the integrity of this valuable building block, paving the way for successful and reproducible downstream applications.

References

  • Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. PMC. [Link]

  • Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions. PubMed. [Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Publications. [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]

  • IR: alkynes. University of California, Los Angeles. [Link]

  • Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. MDPI. [Link]

  • Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Creative Biolabs. [Link]

  • Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. PMC. [Link]

  • FT-IR spectra of Pc-propargyl (A), PCL-N3 (B), and PCL tetra-arm star polymer (C). ResearchGate. [Link]

  • 4-Tert-butylphenyl propargyl ether. the NIST WebBook. [Link]

  • Fig. S2 FTIR spectrum of alkyne end-functionalized poly(D,L-lactide) (A-PLA-OH). ResearchGate. [Link]

  • Buttoned up biomolecules: A click reaction for living systems. Advanced Science News. [Link]

  • Characterization of CuAAC reaction products. (A) FTIR spectra of... ResearchGate. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. [Link]

  • FTIR spectrum of (a) azide derivative, (b) propargyl derivative, and (c) triazole network polymer. ResearchGate. [Link]

  • An IR Spectral Interpretation Potpourri: Carbohydrates and Alkynes. Spectroscopy Online. [Link]

  • Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems. Analytical Chemistry. [Link]

  • Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. Toxic Docs. [Link]

  • (PDF) Fourier-transform infrared spectroscopy for monitoring proteolytic reactions using dry-films treated with trifluoroacetic acid. ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(2-Propynyloxy)azetidine trifluoroacetate proper disposal procedures

Comprehensive Safety and Disposal Guide for 3-(2-Propynyloxy)azetidine Trifluoroacetate Introduction 3-(2-Propynyloxy)azetidine trifluoroacetate is a highly functionalized building block frequently utilized in drug disco...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Guide for 3-(2-Propynyloxy)azetidine Trifluoroacetate

Introduction 3-(2-Propynyloxy)azetidine trifluoroacetate is a highly functionalized building block frequently utilized in drug discovery and bioconjugation. Featuring a strained azetidine ring and a terminal alkyne (propargyl ether), it is a prime candidate for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click" chemistry. However, its formulation as a trifluoroacetate (TFA) salt introduces specific safety, handling, and disposal requirements. This guide provides self-validating, step-by-step protocols to ensure regulatory compliance and laboratory safety.

Molecular Causality: Understanding the Hazard Profile

To handle this compound safely, researchers must understand how its structural components dictate its reactivity and waste classification:

  • The Azetidine Ring: This 4-membered nitrogen heterocycle is highly strained. In its free base form, azetidine is volatile, basic, and poses significant inhalation and irritation risks.

  • The Trifluoroacetate (TFA) Counterion: Formulating the azetidine as a TFA salt stabilizes the amine, drastically reducing its volatility and extending its shelf life. However, TFA salts are inherently acidic and hygroscopic[1]. More importantly, the presence of three fluorine atoms per molecule mandates that all associated waste be treated as fluorinated/halogenated. During incineration, fluorinated compounds generate hydrogen fluoride (HF) gas, requiring specialized scrubber-equipped disposal facilities[2].

  • The Terminal Alkyne: The propargyl group is highly reactive. If exposed to heavy metals like copper (Cu) or silver (Ag) under basic conditions—common in click chemistry—it can form metal acetylides. Dry metal acetylides are shock-sensitive and explosive.

Operational Handling and PPE Protocols

Standard laboratory safety protocols dictate the use of appropriate personal protective equipment (PPE) and engineering controls to prevent exposure to TFA salts[3].

Step-by-Step Handling Procedure:

  • Environmental Control: Perform all weighing and transfers inside a certified chemical fume hood to prevent the inhalation of fine crystalline dust[4].

  • PPE Selection: Don a chemically resistant lab coat, safety goggles, and nitrile gloves[3]. If handling large quantities where dust generation is unavoidable, a NIOSH-approved N95 or P100 particulate respirator is required[3].

  • Static Mitigation: TFA salts can be prone to static cling. Use anti-static weighing boats and spatulas to prevent the material from aerosolizing during transfer.

  • Storage Verification: Store the compound at 2°C to 8°C under an inert atmosphere (nitrogen or argon) to prevent degradation and moisture absorption[4].

Waste Segregation and Disposal Procedures

Under EPA guidelines outlined in 40 CFR Part 261, laboratory waste must be evaluated for hazardous characteristics[2]. 3-(2-Propynyloxy)azetidine TFA cannot be disposed of in standard municipal waste or poured down the drain[4].

Step-by-Step Disposal Protocol for Unused Solid/Stock Solutions:

  • Segregation: Do not mix this compound with strong acids, strong bases, or oxidizing agents. Causality: Strong bases will deprotonate the salt, liberating the volatile and toxic free azetidine base.

  • Containerization: Transfer solid waste or absorbed spill material into a compatible, sealable container (e.g., HDPE plastic or glass)[3].

  • Labeling: Label the container explicitly with the full chemical name and the warning: "Contains Fluorinated Organics (TFA) - Requires HF Scrubbing."

  • Routing: Route the container to the "Halogenated Organic Waste" stream. Even if dissolved in a non-halogenated solvent (like methanol), the fluorine content of the TFA salt reclassifies the mixture as halogenated waste for incineration purposes[5].

Step-by-Step Protocol for Quenching Click Chemistry (CuAAC) Reaction Waste: Because this compound is often reacted with copper, the resulting waste poses an explosion hazard if not properly quenched.

  • Metal Chelation: Before disposal, add an excess of 0.5 M EDTA (ethylenediaminetetraacetic acid) solution to the reaction mixture. Causality: EDTA aggressively chelates copper ions, preventing the formation of shock-sensitive copper acetylides with any unreacted alkyne.

  • Verification: Ensure the solution turns a uniform blue/purple (indicating Cu-EDTA complex formation) with no suspended red/brown precipitates.

  • pH Adjustment: Check the pH. If highly acidic (due to TFA), neutralize to pH 6-8 using 1M NaHCO3.

  • Disposal: Route this quenched mixture to the "Aqueous Heavy Metal & Fluorinated Waste" stream.

Spill Response and Decontamination

In the event of a spill, immediate containment is required to prevent environmental release[4].

Step-by-Step Spill Cleanup:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Solid Spills: Do not sweep dry, as this raises dust[3]. Lightly dampen the spilled solid with water or ethanol to suppress dust, then carefully scoop the material using a non-sparking tool into a hazardous waste container.

  • Liquid Spills (Solutions): Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for concentrated solutions.

  • Decontamination: Wash the spill area with a mild soap and water solution, routing the wash water to the aqueous hazardous waste stream.

Quantitative Data Summary

ParameterValue / ClassificationOperational Implication
Chemical Formula C8H10F3NO3High fluorine content dictates halogenated waste routing.
pH (Aqueous) ~1.0 - 2.0 (Typical for TFA salts)Corrosive to standard plumbing; requires neutralization before disposal.
Thermal Stability Decomposes >120°C[1]Avoid high-heat concentration (e.g., aggressive rotary evaporation to dryness).
Storage Temperature 2°C to 8°C (Inert Atmosphere)Hygroscopic nature requires cold, dry storage to maintain chemical integrity.

Waste Routing Workflow

G Start Waste Generation: 3-(2-Propynyloxy)azetidine TFA CheckMetal Contains Cu/Ag (Click Chemistry)? Start->CheckMetal QuenchMetal Quench Metals (e.g., EDTA) Route to Heavy Metal Waste CheckMetal->QuenchMetal Yes CheckSolvent Solvent Type? CheckMetal->CheckSolvent No Organic Organic Solvent CheckSolvent->Organic Aqueous Aqueous Solvent CheckSolvent->Aqueous Halogenated Halogenated Organic Waste (Due to TFA Fluorine) Organic->Halogenated AqueousWaste Aqueous Waste (Check pH, label TFA) Aqueous->AqueousWaste

Figure 1: Decision-tree workflow for the safe segregation and disposal of 3-(2-Propynyloxy)azetidine TFA.

References[1] BenchChem Technical Support Team. "Ammonium trifluoroacetate." BenchChem. 3]">https://www.benchchem.com[3] Cayman Chemical Company. "Palmitoyl Alkyne-Coenzyme A (trifluoroacetate salt) SAFETY DATA SHEET." Cayman Chemical. 4]">https://www.caymanchem.com[4] Fisher Scientific. "SAFETY DATA SHEET." Fisher Scientific. 2]">https://www.fishersci.com[2] eCFR. "40 CFR Part 261 -- Identification and Listing of Hazardous Waste." Electronic Code of Federal Regulations. 5]">https://www.ecfr.gov[5] National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies. https://www.nationalacademies.org

Sources

Handling

Personal protective equipment for handling 3-(2-Propynyloxy)azetidine trifluoroacetate

As drug development increasingly relies on modular synthesis, bifunctional building blocks like 3-(2-Propynyloxy)azetidine trifluoroacetate (CAS: 1864051-83-1, Molecular Weight: 225.16)[1] have become indispensable. Char...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on modular synthesis, bifunctional building blocks like 3-(2-Propynyloxy)azetidine trifluoroacetate (CAS: 1864051-83-1, Molecular Weight: 225.16)[1] have become indispensable. Characterized by its unique structural features[2], this compound is highly valued for synthesizing Proteolysis Targeting Chimeras (PROTACs) and executing copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.

However, handling this reagent requires a deep understanding of its physicochemical properties. Standard safety protocols are insufficient without understanding the causality behind the hazards. This guide provides a self-validating, mechanistic approach to handling, PPE selection, and disposal, establishing a rigorous standard for laboratory safety.

Mechanistic Hazard Profile

To handle this compound safely, scientists must address three distinct structural liabilities:

  • The Trifluoroacetate (TFA) Counterion: As a salt of a strong organic acid, this compound is highly hygroscopic. Upon exposure to ambient humidity, it can undergo trace hydrolysis, releasing volatile trifluoroacetic acid. This creates a severe localized risk for eye damage and respiratory tract irritation.

  • The Azetidine Ring: Strained four-membered nitrogen heterocycles possess high ring strain (~26 kcal/mol). While the TFA salt stabilizes the amine, aerosolized azetidine dust acts as a potent skin sensitizer and mucosal irritant. Safety data for structurally analogous alkyne-azetidine derivatives highlights the critical need for stringent skin and eye protection[3].

  • The Terminal Alkyne: The propargyl ether moiety is generally stable under ambient conditions but becomes dangerously reactive in the presence of unquenched heavy metals, posing a latent explosive hazard if waste is mismanaged.

Quantitative Personal Protective Equipment (PPE) Matrix

PPE selection must scale with the mass of the compound being handled to account for increased aerosolization and spill risks. In accordance with , the following quantitative matrix must be strictly observed:

Operational ScaleMax Handling MassEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Analytical Scale < 1.0 gSafety goggles (ANSI Z87.1)Nitrile (0.11 mm)Flame-resistant lab coatFume hood sufficient
Preparative Scale 1.0 g - 50.0 gFace shield + GogglesDouble Nitrile (0.11 mm)Tyvek sleeves + Lab coatFume hood sufficient
Spill Response N/ASafety gogglesHeavy-duty Nitrile (0.20 mm)Chemical-resistant apronHalf-face respirator (P100)

Self-Validating Operational Methodologies

Do not treat chemical handling as a passive checklist. The following protocols integrate self-validating steps—observable phenomena that confirm the safety and integrity of your workflow in real-time.

Protocol A: Static-Free Weighing and Transfer
  • Step 1: Environmental Control. Conduct all operations inside a certified chemical fume hood with a face velocity of 80–120 feet per minute (fpm).

  • Step 2: Static Mitigation (Causality). Azetidine TFA salts present as fine, hygroscopic powders that rapidly accumulate static charge. Static discharge can cause sudden aerosolization of the compound, leading to inhalation exposure. Action: Pass an anti-static zero-stat gun over the weighing boat and PTFE-coated spatula before handling.

  • Step 3: Transfer. Tare the vial inside the hood. Transfer the solid slowly to prevent dust generation.

Protocol B: Dissolution and Reaction Initiation
  • Step 1: Solvent Addition. Slowly add the chosen anhydrous solvent (e.g., DMF, DCM, or DMSO) dropwise to the pre-weighed solid while stirring.

  • Step 2: Self-Validation Check. Observe the solution closely. It should remain clear and colorless without gas evolution.

    • Validation Pass: Smooth dissolution confirms the absence of reactive impurities.

    • Validation Fail: If bubbling or an unexpected exotherm is detected, this indicates moisture-induced hydrolysis of the TFA salt or the presence of reactive contaminants. Immediately halt the solvent addition and place the reaction vial in an ice bath.

Spill Response and Disposal Plan

Emergency Spill Quenching

If a spill occurs outside the fume hood, immediately evacuate the immediate area.

  • Step 1: Base Neutralization. Liberally cover the spilled solid with anhydrous sodium bicarbonate (NaHCO₃) powder.

    • Causality: Never use strong bases (like NaOH) or direct water streams. Strong bases will cause a rapid, violent exothermic reaction with the TFA counterion, volatilizing the azetidine free base into the breathing zone. NaHCO₃ provides a gentle, controlled neutralization.

  • Step 2: Activation and Collection. Lightly mist the NaHCO₃/chemical mixture with water to activate the neutralization. Sweep it up using a non-sparking PTFE brush and dustpan.

  • Step 3: Self-Validation Check. The cessation of mild effervescence (CO₂ release) upon misting confirms that the acidic TFA components have been fully neutralized, rendering the waste safe for mechanical collection.

Waste Segregation (Critical Hazard Warning)

Place the neutralized solid waste into a designated halogenated organic waste container.

  • Causality: NEVER dispose of terminal alkyne-containing compounds in the same waste stream as heavy metal salts (e.g., silver, mercury, or unquenched copper from CuAAC reactions). According to the , terminal alkynes can undergo spontaneous deprotonation in the presence of these metals to form highly explosive, shock-sensitive metal acetylides.

Process Workflow Visualization

Workflow A Risk Assessment & PPE Verification B Transfer to Chemical Fume Hood A->B C Static-Free Weighing (Minimize Aerosols) B->C D Spill Detected? C->D E Neutralize (NaHCO3) & Absorb D->E YES F Dissolution & Reaction Execution D->F NO G Waste Segregation (Avoid Heavy Metals) E->G F->G

Fig 1: Operational workflow and spill response for 3-(2-Propynyloxy)azetidine trifluoroacetate.

References

  • EvitaChem. "Buy 3-(2-Propynyloxy)azetidine trifluoroacetate (EVT-1751021)".
  • GJBZWZ. "3-(2-Propynyloxy)azetidine Trifluoroacetate_1864051-83".
  • MedChemExpress. "tert-Butyl 3-(prop-2-yn-1-yloxy)azetidine-1-carboxylate-SDS".
  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Source:[Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Source:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
3-(2-Propynyloxy)azetidine trifluoroacetate
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3-(2-Propynyloxy)azetidine trifluoroacetate
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